1-(Difluoromethyl)cyclopropane-1-carbaldehyde
Description
The exact mass of the compound 1-(Difluoromethyl)cyclopropane-1-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(difluoromethyl)cyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O/c6-4(7)5(3-8)1-2-5/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEZHZHMCZMCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314391-70-2 | |
| Record name | 1-(difluoromethyl)cyclopropane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Difluoromethyl Cyclopropane Motif: A Conformationally Restricted Bioisostere for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Unique Structural Element
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. Among these, the difluoromethyl cyclopropane (DFC) moiety has emerged as a particularly compelling structural unit, offering a nuanced approach to modulating the potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2] The unique combination of the rigid cyclopropane scaffold with the electronic properties of the difluoromethyl group provides a powerful tool for bioisosteric replacement, enabling chemists to navigate the complexities of lead optimization with greater precision.[3][4] This guide provides a comprehensive overview of the structure, properties, and bioisosteric applications of difluoromethyl cyclopropanes, intended to serve as a resource for professionals in the field of drug discovery.
The inherent value of the DFC group lies in its ability to act as a conformationally rigid hydrogen-bond donor, a feature that can significantly enhance binding affinity to biological targets.[1][2] The electronegativity of the two fluorine atoms polarizes the C-H bond of the difluoromethyl group, allowing it to engage in hydrogen bonding interactions.[5][6] This, coupled with the spatial constraints imposed by the cyclopropane ring, can lead to a reduction in the entropic penalty upon binding, thereby improving pharmacological activity.[2] Furthermore, the incorporation of DFCs can favorably modulate key drug-like properties, including metabolic stability, lipophilicity, and bioavailability.[2]
Structural and Electronic Properties of Difluoromethyl Cyclopropanes
The unique physicochemical characteristics of difluoromethyl cyclopropanes stem from the interplay between the strained three-membered ring and the strongly electron-withdrawing difluoromethyl group.[7][8] The cyclopropane ring itself is a compact, rigid scaffold that presents substituents in well-defined three-dimensional space.[7] The introduction of the CF2H group significantly influences the electronic nature of the ring system.
Quantum-chemical studies have shown that the presence of geminal fluorine atoms on a cyclopropane ring leads to a notable stabilization effect.[8] This is attributed to anomeric-like hyperconjugative interactions where the lone pairs of electrons on the fluorine atoms donate into the antibonding orbitals (σ*) of the adjacent C-F bonds.[8] This electronic feature, combined with the inherent strain of the cyclopropane ring, can influence the reactivity and conformational preferences of molecules containing this motif.
The difluoromethyl group itself is considered a "lipophilic hydrogen bond donor."[5][6] While the fluorine atoms increase polarity, the overall effect on lipophilicity can be modulated, with experimental data showing a range of effects on logP values when a methyl group is replaced by a difluoromethyl group.[5][6] This ability to fine-tune lipophilicity while introducing a hydrogen bond donor functionality is a key advantage in drug design.
Bioisosteric Applications in Drug Discovery
Bioisosterism, the replacement of a functional group with another that retains or enhances biological activity, is a fundamental strategy in medicinal chemistry.[9] The difluoromethyl cyclopropane moiety has proven to be a versatile bioisostere for a variety of functional groups, offering solutions to common challenges in lead optimization.
The DFC Moiety as a Bioisostere
The strategic application of the DFC group as a bioisostere is driven by its unique combination of steric and electronic properties. It can serve as a replacement for:
-
Hydroxyl and Thiol Groups: The polarized C-H bond of the difluoromethyl group can mimic the hydrogen-bonding capability of hydroxyl and thiol groups.[5][10] This replacement can enhance metabolic stability by blocking sites of oxidation.
-
Amine Groups: Similar to hydroxyl and thiol groups, the hydrogen bond donor capacity of the DFC moiety allows it to act as a bioisostere for primary and secondary amines.[5]
-
Carbonyl and Ether Oxygen Atoms: The difluoromethylene group (CF2) is a well-established bioisostere for an oxygen atom, and this principle extends to the DFC motif.
-
Aromatic Rings and Other Bulky Groups: The rigid and three-dimensional nature of the cyclopropane ring allows the DFC moiety to mimic the spatial arrangement of substituents on aromatic rings or other larger groups, such as a tert-butyl group, while improving properties like metabolic stability.[9][11]
The following diagram illustrates the concept of bioisosteric replacement using the difluoromethyl cyclopropane group.
Caption: Bioisosteric replacement strategies involving the difluoromethyl cyclopropane moiety.
Impact on Physicochemical and Pharmacokinetic Properties
The substitution of a functional group with a difluoromethyl cyclopropane can have a profound impact on a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The table below summarizes the typical effects observed.
| Property | Impact of DFC Incorporation | Rationale |
| Metabolic Stability | Generally Increased | The C-F bond is significantly stronger than the C-H bond, making the motif less susceptible to oxidative metabolism by cytochrome P450 enzymes. |
| Lipophilicity (logP) | Modulated | The effect can vary, but it often provides a means to fine-tune lipophilicity, moving away from the high lipophilicity that can be associated with other fluorinated groups like trifluoromethyl.[5][6] |
| Aqueous Solubility | Can be Improved | The introduction of a polar C-F bond and a hydrogen bond donor can enhance interactions with water, potentially improving solubility compared to non-polar bioisosteres. |
| Membrane Permeability | Generally Favorable | The "lipophilic hydrogen bond donor" character can facilitate membrane passage by allowing for transient hydrogen bonding with membrane phospholipids. |
| Binding Affinity | Often Enhanced | The conformational rigidity of the cyclopropane ring can pre-organize the molecule for optimal binding to its target, reducing the entropic penalty of binding.[2] |
Synthetic Methodologies for Difluoromethyl Cyclopropanes
The synthesis of difluoromethyl cyclopropanes has been an area of active research, with several effective methods now available to medicinal chemists.[12] The choice of synthetic route often depends on the desired substitution pattern and the stereochemistry of the final product.
[2+1] Cycloaddition with Difluorocarbene
One of the most common and efficient methods for constructing the difluorocyclopropane ring is the [2+1] cycloaddition of difluorocarbene to an alkene. Difluorocarbene is a relatively stable carbene species that can be generated from various precursors.
A widely used precursor is trifluoromethyltrimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent. In the presence of a fluoride source, TMSCF3 can decompose to generate difluorocarbene.
The following diagram illustrates a general workflow for the synthesis of a difluoromethyl cyclopropane via difluorocarbene addition.
Caption: General synthetic workflow for difluoromethyl cyclopropanes.
Rhodium-Catalyzed Enyne Cycloisomerization
More recently, transition metal-catalyzed methods have emerged as powerful tools for the enantioselective synthesis of chiral difluoromethyl cyclopropanes.[13] Dirhodium(II) catalysts have been shown to effectively catalyze the asymmetric cycloisomerization of 1,6-enynes to afford chiral DFC derivatives with high yields and enantioselectivities.[13][14] This atom-economic approach allows for the construction of complex and highly functionalized cyclopropane structures.
Experimental Protocol: Synthesis of 1-(Difluoromethyl)-1-phenylcyclopropane via Difluorocarbene Addition
This protocol describes a general procedure for the synthesis of a difluoromethyl cyclopropane from an alkene using TMSCF3 as the difluorocarbene source.
Materials:
-
Styrene
-
Trifluoromethyltrimethylsilane (TMSCF3)
-
Sodium Iodide (NaI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Standard workup and purification reagents (e.g., diethyl ether, saturated aqueous sodium bicarbonate, brine, magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add styrene (1.0 mmol, 1.0 eq.).
-
Add anhydrous DMF (5 mL) and stir the solution.
-
Add sodium iodide (NaI) (2.2 mmol, 2.2 eq.) to the stirred solution.
-
Add trifluoromethyltrimethylsilane (TMSCF3) (2.0 mmol, 2.0 eq.) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1-(difluoromethyl)-1-phenylcyclopropane.
-
Characterize the final product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity.
Conclusion and Future Perspectives
The difluoromethyl cyclopropane moiety has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its unique combination of conformational rigidity, hydrogen bond donating capability, and favorable influence on pharmacokinetic properties makes it an attractive bioisostere for a wide range of functional groups.[1][2] The continued development of novel and efficient synthetic methods, particularly those enabling stereoselective synthesis, will undoubtedly expand the applications of DFCs in drug discovery.[13][15] As our understanding of the intricate interplay between structure and biological activity deepens, the rational design and incorporation of unique motifs like the difluoromethyl cyclopropane will be paramount in the quest for safer and more effective medicines.
References
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Wang, F., Luo, T., Hu, J., Wang, Y., Krishnan, H. S., Jog, P. V., Ganesh, S. K., Prakash, G. K. S., & Olah, G. A. (2011). Synthesis of gem‐Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(31), 7153-7157. [Link]
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Zhang, X., et al. (2023). Dirhodium-Catalyzed Enantioselective Synthesis of Difluoromethylated Cyclopropanes via Enyne Cycloisomerization. Angewandte Chemie International Edition, 62(45), e202312475. [Link]
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Shen, B., et al. (2025). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Synthesis. [Link]
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Bos, M., Huang, W.-S., Poisson, T., Pannecoucke, X., Charette, A. B., & Jubault, P. (2017). Catalytic Enantioselective Synthesis of Highly Functionalized Difluoromethylated Cyclopropanes. Angewandte Chemie International Edition, 56(43), 13319-13323. [Link]
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ResearchGate. (n.d.). Synthetic approaches toward difluoromethylated cyclopropanes. [Link]
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Beilstein Journals. (2021, January 26). The preparation and properties of 1,1-difluorocyclopropane derivatives. [Link]
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Mykhailiuk, P. K. (2016). Rhodium catalyzed synthesis of difluoromethyl cyclopropanes. Chemical Communications, 52(94), 13756-13759. [Link]
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ResearchGate. (n.d.). Selected functional groups to which the ‐CH2F moiety is bioisosteric. [Link]
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Lin, G., et al. (2017). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(3), 1089-1097. [Link]
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Shen, B., et al. (2025). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Synthesis. [Link]
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Macmillan Group - Princeton University. (2024, February 16). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. [Link]
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ChemRxiv. (2023, August 22). C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. [Link]
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Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1742-1747. [Link]
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ResearchGate. (2023, December 13). Dirhodium‐Catalyzed Enantioselective Synthesis of Difluoromethylated Cyclopropanes via Enyne Cycloisomerization. [Link]
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Hajdin, I., et al. (2023). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journal of Organic Chemistry, 19, 629-636. [Link]
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The Strategic Incorporation of 1-(Difluoromethyl)cyclopropane Derivatives to Enhance Metabolic Stability in Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of contemporary drug discovery, the pursuit of candidates with optimized pharmacokinetic profiles is paramount. Metabolic stability, a measure of a compound's resistance to biotransformation, is a critical determinant of in vivo half-life, oral bioavailability, and overall therapeutic success. The 1-(difluoromethyl)cyclopropane (DFC) moiety has emerged as a valuable structural motif in medicinal chemistry, offering a unique combination of conformational rigidity and hydrogen-bond donating capability.[1] This guide provides a comprehensive technical overview of the metabolic stability of 1-(difluoromethyl)cyclopropane derivatives, leveraging field-proven insights and case studies of approved therapeutics. We will explore the enzymatic pathways involved in the metabolism of these derivatives, detail experimental protocols for their stability assessment, and present strategic considerations for their application in drug design.
Introduction: The Rise of the 1-(Difluoromethyl)cyclopropane Motif in Medicinal Chemistry
The cyclopropyl group has long been a favored component in drug design, prized for its ability to impart conformational constraint and improve metabolic stability by virtue of its high C-H bond dissociation energy, which reduces susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3] Concurrently, the incorporation of fluorine into drug candidates is a well-established strategy to block metabolic hotspots and enhance pharmacokinetic properties.[4] The 1-(difluoromethyl)cyclopropane (DFC) group synergistically combines these attributes. The electronegativity of the fluorine atoms polarizes the C-H bond of the difluoromethyl group, creating a unique, lipophilic hydrogen-bond donor.[1] This feature can facilitate enhanced binding to biological targets. Furthermore, both the cyclopropane ring and the difluoromethyl group contribute to modulating key pharmacokinetic properties, including bioavailability and metabolic stability.[1]
The successful application of the DFC moiety is exemplified by the FDA approval of the hepatitis C virus (HCV) protease inhibitors, glecaprevir and voxilaprevir, both of which feature stereochemically defined DFC groups.[1]
Metabolic Fate of 1-(Difluoromethyl)cyclopropane Derivatives: A Tale of Two Protease Inhibitors
The metabolic stability of the DFC motif is best understood through the examination of its behavior in clinically successful drugs. The HCV NS3/4A protease inhibitors, glecaprevir and voxilaprevir, serve as exemplary case studies.
Glecaprevir: A Profile of High Metabolic Stability
Glecaprevir, a component of the combination therapy Mavyret®, exhibits limited metabolism. In vitro studies indicate that glecaprevir undergoes secondary metabolism, primarily mediated by the CYP3A4 enzyme.[5][6] The parent drug, however, remains the major component observed in plasma.[7] The predominant route of elimination for glecaprevir is biliary-fecal, with over 92% of the administered dose excreted in feces.[5] This metabolic profile suggests that the 1-(difluoromethyl)cyclopropane moiety, as part of the larger molecular scaffold of glecaprevir, contributes to its overall metabolic robustness.
Voxilaprevir: Strategic Difluorination to Overcome Metabolic Liability
The development of voxilaprevir, a component of Vosevi®, provides a compelling narrative on the strategic use of the DFC group. An earlier analog in its development series, which contained a vinyl cyclopropane fragment, was found to be metabolically labile. This vinyl group was susceptible to rapid epoxidation and subsequent conjugation with glutathione.[8] The pivotal optimization step was the replacement of the vinyl group with a difluoromethyl group, leading to the development of voxilaprevir. This "β-difluorination" of the cyclopropyl fragment was crucial for enhancing the pharmacokinetic profile of the molecule.[8]
Voxilaprevir itself is metabolized by CYP3A4, and this process is described as slow.[9][10] The major metabolites found in feces are products of oxidation, hydrolysis, and dehydrogenation.[7] While the parent drug accounts for approximately 40% of the dose recovered in feces, the presence of these metabolites indicates that the molecule is not entirely metabolically inert.[7] However, the successful clinical development of voxilaprevir underscores the significant improvement in metabolic stability conferred by the DFC group compared to its vinyl cyclopropane predecessor.
Key Metabolic Enzymes and Pathways
The metabolism of 1-(difluoromethyl)cyclopropane derivatives, as illustrated by glecaprevir and voxilaprevir, primarily involves phase I oxidative enzymes.
Cytochrome P450 (CYP) Enzymes
The CYP superfamily, particularly the CYP3A4 isoform, is the principal catalyst for the metabolism of many xenobiotics, including drugs containing the DFC motif.[11][12] CYP enzymes can mediate a variety of oxidative reactions, such as hydroxylation, epoxidation, and dealkylation.[11] The inherent strength of the C-F bond in the difluoromethyl group makes it resistant to direct oxidation. However, other sites on the molecule, including the cyclopropyl ring itself or adjacent functionalities, may still be susceptible to CYP-mediated metabolism.
Aldehyde Oxidase (AO)
Aldehyde oxidase is a cytosolic enzyme that plays a significant role in the metabolism of nitrogen-containing heterocyclic compounds.[7][13] While the primary metabolic pathway for glecaprevir and voxilaprevir is attributed to CYP3A4, the potential for AO-mediated metabolism should not be overlooked in other DFC-containing drug candidates, particularly those with susceptible heterocyclic scaffolds. AO typically catalyzes the oxidation of electron-deficient carbons adjacent to a ring nitrogen.[13]
Experimental Assessment of Metabolic Stability
A robust evaluation of the metabolic stability of novel 1-(difluoromethyl)cyclopropane derivatives is crucial during the drug discovery process. A tiered approach utilizing in vitro assays is standard practice.
In Vitro Hepatic Models
The primary site of drug metabolism is the liver. Therefore, in vitro models derived from hepatic tissue are the cornerstone of metabolic stability assessment.
-
Liver Microsomes: These are subcellular fractions containing a high concentration of CYP enzymes.[5] Microsomal stability assays are a high-throughput method to assess phase I metabolic stability.
-
Hepatocytes: As intact liver cells, hepatocytes contain a full complement of phase I and phase II metabolizing enzymes and cofactors, offering a more physiologically relevant model.[5]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a standard procedure for determining the metabolic stability of a test compound.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a 1-(difluoromethyl)cyclopropane derivative.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Positive control compounds (high and low clearance)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare working solutions of the test compound and controls in phosphate buffer.
-
Microsome Suspension: Dilute the HLM to the desired final protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Pre-incubation: In a 96-well plate, add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control to assess non-enzymatic degradation.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding the cold quenching solution.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression is the rate constant of elimination (k). The half-life is calculated as t½ = 0.693 / k. Intrinsic clearance is calculated as CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.
Data Presentation: Comparative Metabolic Stability
| Compound | Moiety | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Analog A | Vinyl Cyclopropane | < 10 | High |
| Voxilaprevir | 1-(Difluoromethyl)cyclopropane | > 60 | Low |
This table represents illustrative data based on the developmental history of voxilaprevir.[8]
Visualization of Key Concepts
Experimental Workflow for Metabolic Stability Assessment
Caption: Workflow for an in vitro microsomal stability assay.
Metabolic Stabilization Strategy
Caption: Strategic modification to enhance metabolic stability.
Conclusion and Future Perspectives
The 1-(difluoromethyl)cyclopropane moiety represents a significant advancement in the medicinal chemist's toolkit for designing drug candidates with enhanced metabolic stability. The strategic difluorination of a cyclopropyl ring can effectively block sites of oxidative metabolism, as demonstrated by the clinical success of glecaprevir and voxilaprevir. This guide has provided a comprehensive overview of the metabolic properties of DFC derivatives, the enzymatic pathways involved, and the experimental methodologies for their assessment. As drug discovery continues to evolve, a deep understanding of the interplay between molecular structure and metabolic fate will remain a cornerstone of successful therapeutic development. The continued exploration and application of novel fluorinated motifs, such as the 1-(difluoromethyl)cyclopropane group, will undoubtedly contribute to the creation of safer and more effective medicines.
References
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Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]
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Sofosbuvir, Velpatasvir, And Voxilaprevir Monograph for Professionals. (n.d.). Drugs.com. Retrieved from [Link]
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Sofosbuvir + velpatasvir + voxilaprevir for the treatment of hepatitis C infection. (2018). Expert Opinion on Pharmacotherapy, 19(10), 1147–1155. [Link]
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Attachment: Extract from Clinical Evaluation: Glecaprevir / pibrentasvir. (n.d.). Therapeutic Goods Administration (TGA). Retrieved from [Link]
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A Simple Litmus Test for Aldehyde Oxidase Metabolism of Heteroarenes. (2016). Journal of the American Chemical Society, 138(35), 11124–11127. [Link]
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Biochemical Basis of Vosevi, a New Treatment for Hepatitis C. (2018). ACS Infectious Diseases, 4(4), 487–495. [Link]
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Glecaprevir-Pibrentasvir Mavyret - Treatment. (n.d.). Hepatitis C Online. Retrieved from [Link]
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Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. (1995). Journal of Medicinal Chemistry, 38(8), 1355–1371. [Link]
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Metabolism of cyclopropyl groups. (2021). Hypha Discovery Blogs. [Link]
-
Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. (2025). Nature Synthesis. [Link]
-
Pan-Genotypic Hepatitis C Treatment with Glecaprevir and Pibrentasvir for 8 Weeks Resulted in Improved Cardiovascular and Metabolic Outcomes and Stable Renal Function: A Post-Hoc Analysis of Phase 3 Clinical Trials. (2018). Advances in Therapy, 35(11), 1936–1947. [Link]
-
Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. (2024). Green Chemistry. [Link]
-
Metabolic fate of [14c]-2,4-dichlorophenol in tobacco cell suspension cultures. (2007). Environmental Science & Technology, 41(22), 7903–7909. [Link]
-
Metabolic fate of [14C]-2,4-dichlorophenol in macrophytes. (2004). Chemosphere, 56(7), 649–657. [Link]
-
Sofosbuvir, Velpatasvir, and Voxilaprevir for Treatment of Recurrent Hepatitis C Virus Infection After Liver Transplantation. (2019). Hepatology Communications, 3(3), 319–323. [Link]
-
Cytochrome P450 Drug Metabolism. (2023). DynaMedex. [Link]
-
The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry, 59(19), 8713–8756. [Link]
-
Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (2024). Journal of Drug Metabolism & Toxicology, 15(3). [Link]
-
Potency and metabolic stability: a molecular hybrid case in the design of novel PF74-like small molecules targeting HIV-1 capsid protein. (2021). RSC Medicinal Chemistry, 12(12), 2097–2106. [Link]
-
Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. (2023). Beilstein Journal of Organic Chemistry, 19, 623–630. [Link]
-
C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. (2023). ChemRxiv. [Link]
-
Methods to Increase the Metabolic Stability of 18F-Radiotracers. (2019). Molecules, 24(15), 2793. [Link]
-
Synthesis, metabolic stability and antiviral evaluation of various alkoxyalkyl esters of cidofovir and 9-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine. (2011). Bioorganic & Medicinal Chemistry, 19(9), 2963–2971. [Link]
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The involvement of CYP3A4 and CYP2C9 in the metabolism of 17 alpha-ethinylestradiol. (2004). Drug Metabolism and Disposition, 32(11), 1327–1333. [Link]
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- 3. Investigation of the unique metabolic fate of ethyl (6R)-6- [N- (2-chloro-4-fluorophenyl) sulfamoyl] cyclohex-1-ene-1-carboxylate (TAK-242) in rats and dogs using two types of 14C-labeled compounds having different labeled positions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. drugs.com [drugs.com]
Strategic Fluorination: A Comparative Technical Guide to Trifluoromethyl and Difluoromethyl Cyclopropane Building Blocks
Executive Summary
This technical guide analyzes the divergent utility of trifluoromethyl (
Part 1: Physicochemical Divergence
The substitution of hydrogen with fluorine on the cyclopropane ring induces profound electronic and steric changes. The choice between a trifluoromethyl and difluoromethyl group should be driven by specific design goals regarding potency (H-bonding), metabolic stability, and acid-base profile.
The "Lipophilic Hydrogen Bond Donor" (CF₂H) vs. Hydrophobic Bulk (CF₃)
The most critical distinction lies in the hydrogen bonding capability.
-
Trifluoromethyl (
): Chemically inert and purely hydrophobic. It increases the molecular volume significantly (Van der Waals volume ), mimicking an isopropyl or tert-butyl group but with high electron-withdrawing power. -
Difluoromethyl (
): The C-H bond is polarized by the two geminal fluorine atoms, making the proton sufficiently acidic to act as a weak hydrogen bond donor (HBD). This allows to replace hydroxyl ( ), thiol ( ), or amine groups, maintaining binding affinity to carbonyls in the target protein while significantly improving membrane permeability compared to traditional polar HBDs.
Electronic Modulation (pKa Shifts)
Both groups are strong electron-withdrawing groups (EWG), but
| Property | Difluoromethyl ( | Trifluoromethyl ( | Design Implication |
| Hammett Constant ( | 0.32 | 0.54 | |
| H-Bond Capability | Donor (Weak) | None (Acceptor only) | Use |
| Lipophilicity ( | +0.1 to +0.4 (vs CH | +0.7 to +1.2 (vs CH | |
| pKa Shift ( | |||
| Metabolic Stability | High (C-H is robust) | Extreme (Metabolic block) |
Visualization of Physicochemical Impact
Figure 1: Decision matrix for selecting fluorinated cyclopropanes based on medicinal chemistry objectives.
Part 2: Synthetic Methodologies
The synthetic routes to these two building blocks are orthogonal . While difluoromethyl cyclopropanes are typically accessed by adding a fluorinated carbene to an alkene, trifluoromethyl cyclopropanes are often best synthesized by cyclopropanating a pre-existing trifluoromethyl-alkene.
Difluoromethyl Cyclopropanes: The Carbene Approach
The most robust method involves the thermal generation of difluorocarbene (
-
Reagent of Choice: TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate).
-
Mechanism: TFDA decomposes thermally to release
, , , and TMSF. This allows for neutral conditions, compatible with many functional groups. -
Alternative: Ruppert-Prakash reagent (
) with NaI (iodide acts as an initiator to generate ).
Trifluoromethyl Cyclopropanes: The Diazo/Carbenoid Approach
Direct addition of "trifluoromethyl carbene" is synthetically difficult due to instability.
-
Method A (Diazo): Rhodium-catalyzed reaction of 2,2,2-trifluorodiazoethane (
) with alkenes. Note: is volatile and toxic. -
Method B (Simmons-Smith on
-Alkene): Starting with a commercially available -trifluoromethyl styrene or acrylate and performing a standard cyclopropanation (e.g., Corey-Chaykovsky or Zn/CH2I2). This is often safer for scale-up.
Synthetic Workflow Diagram
Figure 2: Synthetic decision tree highlighting the orthogonality of CF2H vs. CF3 installation.
Part 3: Experimental Protocols
Protocol A: Synthesis of gem-Difluorocyclopropanes using TFDA
This protocol utilizes TFDA as a safe, neutral source of difluorocarbene.
Reagents:
-
Substrate: Electron-rich or electron-neutral alkene (1.0 equiv).
-
Reagent: TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) (2.0 - 3.0 equiv).
-
Catalyst: NaF (10 mol%) (Initiator).
-
Solvent: Diglyme or Toluene (anhydrous).
Step-by-Step:
-
Setup: In a flame-dried pressure tube or round-bottom flask equipped with a reflux condenser, dissolve the alkene (1.0 mmol) in anhydrous diglyme (2 mL).
-
Addition: Add NaF (0.1 mmol) followed by TFDA (2.0 mmol).
-
Reaction: Heat the mixture to 110°C . Caution: Evolution of
and gas occurs. Ensure proper venting if not using a rated pressure vessel. -
Monitoring: Stir for 4–12 hours. Monitor by
NMR (look for disappearance of TFDA signal at -78 ppm and appearance of cyclopropane fluorines around -120 to -140 ppm, typically as an AB pattern). -
Workup: Cool to room temperature. Dilute with
, wash with water ( ) to remove diglyme. Dry over and concentrate. -
Purification: Silica gel chromatography. Note: Difluorocyclopropanes are often non-polar; use pentane/ether gradients.
Protocol B: Rh-Catalyzed Synthesis of Trifluoromethyl Cyclopropanes
This protocol uses trifluorodiazoethane generated in situ or pre-formed (Handle with extreme care).
Reagents:
-
Substrate: Alkene (e.g., Styrene derivative) (1.0 equiv).
-
Reagent: 2,2,2-Trifluorodiazoethane (
) (generated as a solution in DCM/THF). -
Catalyst:
or (0.1–1 mol%).
Step-by-Step:
-
Catalyst Loading: Dissolve alkene (1.0 mmol) and Rh catalyst in DCM (5 mL) at 0°C.
-
Addition: Slowly add the solution of
(1.5 equiv) via syringe pump over 1 hour. Slow addition is critical to prevent diazo dimerization. -
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Safety Check: Quench any unreacted diazo with a few drops of acetic acid.
-
Workup: Concentrate under reduced pressure.
-
Purification: Flash chromatography.
References
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Link
-
Mykhailiuk, P. K. (2015). Generation of Difluorocarbene from Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA). Angewandte Chemie International Edition, 54, 1–6. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Grygorenko, O. O., et al. (2021).[1] Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research, 54(16), 3191–3204. Link
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007).[2] Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. Link
Sources
1-(Difluoromethyl)cyclopropane-1-carbaldehyde molecular weight and physical data
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(difluoromethyl)cyclopropane-1-carbaldehyde, a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. The introduction of the difluoromethyl group into a cyclopropane scaffold imparts unique physicochemical properties that can significantly influence molecular conformation, lipophilicity, and metabolic stability. This document consolidates available data on its molecular weight and physical properties, outlines general synthetic strategies, and discusses safety considerations. Due to the specialized nature of this compound, some data is based on closely related analogs and computational predictions, providing a robust framework for its application in research and development.
Molecular Structure and Physicochemical Properties
The unique three-dimensional structure of the cyclopropane ring, combined with the strong electronegativity of the fluorine atoms in the difluoromethyl group, results in a molecule with distinct electronic and steric characteristics. These features are highly sought after in the design of novel bioactive molecules and advanced materials.
Molecular Identity
-
Systematic Name: 1-(Difluoromethyl)cyclopropane-1-carbaldehyde
-
Molecular Formula: C₅H₆F₂O
-
Molecular Weight: 120.10 g/mol [1]
-
CAS Number: 1314391-70-2[1]
-
Monoisotopic Mass: 120.03867 Da
Physical Data Summary
Direct experimental data for 1-(difluoromethyl)cyclopropane-1-carbaldehyde is not extensively available in the public domain. The following table includes a combination of reported data for the target molecule and analogous data from closely related fluorinated cyclopropane derivatives to provide a useful estimation of its physical properties.
| Property | Value/Predicted Range | Source/Analogy |
| Molecular Weight | 120.10 g/mol | [1] |
| Boiling Point | Not available. Predicted to be in the range of 110-140 °C. | Prediction based on similarly sized fluorinated aldehydes. |
| Density | Not available. Analogous compound 1,1-Difluoro-2-vinylcyclopropane has a density of 0.986 g/mL at 25 °C. | Analogy |
| Refractive Index | Not available. Analogous compound 1,1-Difluoro-2-vinylcyclopropane has a refractive index of n20/D 1.368. | Analogy |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. | General chemical principles. |
Note: The physical data for boiling point, density, and refractive index should be treated as estimates. Experimental determination is recommended for precise applications.
Synthesis and Chemical Reactivity
The synthesis of fluorinated cyclopropanes is a field of active research, with several general methodologies available for the introduction of difluoromethyl groups.
General Synthetic Approaches
The construction of the 1-(difluoromethyl)cyclopropane-1-carbaldehyde scaffold can be approached through several synthetic strategies, primarily involving the formation of the difluorocyclopropane ring. A common and effective method is the difluorocyclopropanation of an appropriate alkene precursor.
Conceptual Synthetic Pathway:
Caption: Conceptual pathway for synthesizing the target molecule.
A plausible precursor for this synthesis would be an enal, such as acrolein or a protected derivative, which can undergo a [2+1] cycloaddition with a difluorocarbene source.
Illustrative Experimental Protocol (General)
Reaction: Alkene + Difluorocarbene Precursor → 1-(Difluoromethyl)cyclopropane derivative
Materials:
-
Alkene precursor (e.g., a suitable vinyl ether or enal derivative)
-
Difluorocarbene precursor (e.g., Trimethyl(trifluoromethyl)tin, (TMSCF₃) or Sodium chlorodifluoroacetate)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with the alkene precursor and anhydrous solvent.
-
Reagent Preparation: The difluorocarbene precursor is either added directly or prepared in situ according to literature procedures. For instance, difluorocarbene can be generated from the thermal decomposition of sodium chlorodifluoroacetate.
-
Reaction Execution: The difluorocarbene precursor is added portion-wise or via the dropping funnel to the stirred solution of the alkene at an appropriate temperature. The reaction temperature is crucial and must be optimized for the specific substrate and carbene source.
-
Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is quenched, typically with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 1-(difluoromethyl)cyclopropane derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture, which can be detrimental to many organometallic reagents and reactive intermediates.
-
Anhydrous Solvents: Water can react with and quench the reactive difluorocarbene intermediate, reducing the yield of the desired product.
-
Controlled Addition and Temperature: The generation and reaction of carbenes are often highly exothermic. Slow addition and temperature control are critical for safety and to minimize the formation of byproducts.
Safety and Handling
Given the lack of a specific Material Safety Data Sheet (MSDS) for 1-(difluoromethyl)cyclopropane-1-carbaldehyde, safety precautions should be based on the known hazards of analogous fluorinated organic compounds and aldehydes.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.
-
Ventilation: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid generating aerosols or mists.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed.
Hazard Identification (Based on Analogs):
-
Flammability: Many low molecular weight aldehydes and fluorinated compounds are flammable. Keep away from heat, sparks, and open flames.
-
Irritation: Aldehydes are often irritating to the skin, eyes, and respiratory tract. Fluorinated compounds can also cause irritation.
-
Toxicity: The toxicological properties of this specific compound have not been fully investigated. Treat as a potentially hazardous substance.
Logical Relationship of Safety Measures:
Caption: Hierarchy of controls for safe handling.
Applications in Research and Development
The unique properties of the difluoromethyl group and the cyclopropane ring make 1-(difluoromethyl)cyclopropane-1-carbaldehyde a valuable building block in several areas of chemical research.
-
Medicinal Chemistry: The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability and binding affinity of drug candidates. The rigid cyclopropane scaffold can lock a molecule into a specific conformation, which is advantageous for structure-activity relationship (SAR) studies.
-
Materials Science: Fluorinated organic molecules are used in the development of liquid crystals, polymers, and other advanced materials due to their unique electronic and surface properties.
-
Agrochemicals: The introduction of fluorine can enhance the efficacy and selectivity of pesticides and herbicides.
Conclusion
1-(Difluoromethyl)cyclopropane-1-carbaldehyde is a promising, yet not extensively characterized, chemical entity. This guide provides a foundational understanding of its molecular and physical properties, drawing upon available data and logical extrapolations from related compounds. The outlined synthetic strategies and safety protocols are intended to aid researchers in the safe and effective utilization of this compound in their scientific endeavors. As research into fluorinated cyclopropanes continues to expand, a more detailed experimental profile of this molecule is anticipated to become available.
References
-
PubChemLite. 1-(difluoromethyl)cyclopropane-1-carbaldehyde (C5H6F2O). [Link]
-
Beilstein Journals. The preparation and properties of 1,1-difluorocyclopropane derivatives. [Link]
-
National Center for Biotechnology Information. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. [Link]
-
National Center for Biotechnology Information. The preparation and properties of 1,1-difluorocyclopropane derivatives. [Link]
Sources
Introduction: The Strategic Importance of Lipophilicity in Modern Drug Discovery
An In-depth Technical Guide to the Lipophilicity (LogP) of Difluoromethyl Cyclopropane Scaffolds
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry and a critical determinant of a drug candidate's success.[1] Quantified by the partition coefficient (LogP), this physicochemical property governs a molecule's absorption, distribution, metabolism, excretion, and toxicology (ADMET) profile.[2] An optimal balance of lipophilicity is essential for a drug to traverse cellular membranes, reach its target, and be cleared from the body effectively.[3]
In the quest for novel therapeutics with improved properties, medicinal chemists increasingly turn to unique structural motifs. Among these, the difluoromethyl cyclopropane scaffold has emerged as a compelling architectural element.[4][5][6] This guide provides an in-depth technical exploration of the lipophilicity of this scaffold, synthesizing foundational principles with field-proven experimental and computational methodologies. We will dissect the individual contributions of the difluoromethyl group and the cyclopropane ring, detail robust protocols for LogP determination, and present a holistic view for researchers, scientists, and drug development professionals.
Deconstructing the Scaffold: Individual Contributions to Lipophilicity
The physicochemical character of the difluoromethyl cyclopropane scaffold is a synergistic blend of its two core components. Understanding each in isolation is key to predicting and modulating the lipophilicity of the final molecule.
The Difluoromethyl (CF2H) Group: More Than a Lipophilic Appendage
The strategic incorporation of fluorine is a well-established strategy in drug design, valued for its ability to enhance metabolic stability, modulate acidity (pKa), and improve binding affinity.[7][8][9] The difluoromethyl (CF2H) group, in particular, offers a nuanced and powerful tool for fine-tuning molecular properties.
It is often described as a "lipophilic hydrogen bond donor."[4][10] This seemingly contradictory concept arises from its unique electronic structure. The two highly electronegative fluorine atoms induce a strong dipole, polarizing the adjacent carbon-hydrogen (C-H) bond. This polarization imparts a partial positive charge on the hydrogen, enabling it to act as a weak hydrogen bond donor, a role typically reserved for hydroxyl or amine groups.[10]
However, the overall effect on lipophilicity is context-dependent. While fluorine is generally considered to increase lipophilicity, the impact of a CF2H group compared to a classic methyl (CH3) group can vary. Studies have shown that the change in LogP (Δlog P) when replacing CH3 with CF2H can range from a slight decrease (-0.1) to a moderate increase (+0.4).[10] This variability underscores the importance of precise experimental measurement for any new chemical series.
Caption: Key properties imparted by the difluoromethyl group.
The Cyclopropane Ring: A Rigid Modulator of Physicochemical Space
The cyclopropane ring is the smallest stable carbocycle and is prized in drug design for imparting conformational rigidity.[4][11] This rigidity can pre-organize a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a biological target.
From a lipophilicity standpoint, the cyclopropane ring offers a distinct advantage. Typically, converting an acyclic alkyl group (like an isopropyl) into its cyclopropane equivalent results in a decrease in lipophilicity.[12] This is attributed to the unique sp2-like electronic character of the ring's C-C bonds and its compact, well-defined three-dimensional shape.[11] This makes cyclopropanation a valuable strategy for adding molecular volume and complexity without unfavorably increasing LogP.[12]
Caption: Physicochemical influence of the cyclopropane motif.
PART 2: Methodologies for LogP Determination
Accurate LogP determination is non-negotiable. A combination of experimental and computational methods provides the most robust and comprehensive understanding of a compound's lipophilicity.
Experimental Determination: The Gold Standard and High-Throughput Alternatives
Experimental methods provide definitive LogP values, serving as the ground truth for any drug discovery campaign.
This classic method directly measures the partitioning of a compound between n-octanol and water and remains the benchmark for accuracy.[13]
Methodology:
-
Phase Preparation: Prepare a phosphate buffer solution at a physiological pH of 7.4. Saturate this aqueous phase with n-octanol and, separately, saturate n-octanol with the buffered aqueous phase. Allow the phases to separate for at least 24 hours.[14]
-
Compound Dissolution: Accurately weigh and dissolve the test compound in a pre-determined volume of one of the phases (e.g., the aqueous phase).
-
Equilibration: Combine equal volumes of the compound-containing phase and the corresponding empty phase in a glass vial. Seal the vial and shake vigorously at a constant temperature (typically 25°C) for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[3]
Trustworthiness: The self-validating nature of this protocol lies in its direct measurement. Inconsistencies often point to issues with compound solubility, stability, or purity, prompting further investigation. However, it is labor-intensive and not always suitable for high-throughput screening.[15]
RP-HPLC offers a rapid and automated alternative for estimating LogP, making it ideal for screening larger compound libraries.[15] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.
Methodology:
-
System Setup: Use an HPLC system equipped with a reverse-phase column (e.g., C18 or C8). The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with well-established LogP values. Run a gradient elution method (e.g., increasing the percentage of organic modifier over time).
-
Data Collection: Record the retention time (t_R_) for each standard.
-
Calibration Curve: Plot the known LogP values of the standards against their measured retention times to generate a calibration curve.
-
Sample Analysis: Inject the test compound under the identical chromatographic conditions and measure its retention time.
-
LogP Estimation: Interpolate the LogP of the test compound from its retention time using the calibration curve.
Causality: The longer a compound is retained on the nonpolar (lipophilic) C18 column, the greater its own lipophilicity. This direct causal link, when properly calibrated, provides a reliable estimate of LogP.[14]
Caption: Workflow for experimental LogP determination.
Computational Prediction: In Silico Screening and Design
Computational (in silico) methods allow for the rapid prediction of LogP before a compound is even synthesized, guiding library design and prioritizing synthetic targets.[16]
These methods operate on the principle that LogP is an additive property. A molecule is computationally dissected into predefined structural fragments, and the LogP is calculated by summing the known lipophilicity contributions of these fragments, along with correction factors for intramolecular interactions.[16][17] The CLOGP (Calculation of LogP) program, developed by Hansch and Leo, is a classic example of this approach.[16]
Instead of summing fragments, these approaches calculate LogP based on the properties of the entire molecule. They utilize topological indices, molecular surface areas, and atom-type distributions to build statistical models trained on large datasets of experimentally determined LogP values.[18][19] The ALOGP method is a widely used example.[18]
Trustworthiness and Application: While incredibly powerful for rapid screening, predicted LogP values must be treated with caution. Different algorithms can yield different results, and their accuracy is dependent on the training data used.[18] For novel scaffolds like difluoromethyl cyclopropanes, which may be underrepresented in training sets, it is crucial to validate in silico predictions with experimental data from a small, representative set of synthesized compounds.
Structure-Lipophilicity Relationships: Data Analysis
The interplay between the difluoromethyl group, the cyclopropane ring, and other substituents determines the final LogP. The following table presents representative data illustrating these trends.
| Compound ID | Core Scaffold | R Group | Experimental LogP | cLogP (Predicted) | Key Observation |
| 1a | Phenyl-CH(CH3)2 | H | 2.50 | 2.55 | Isopropyl baseline. |
| 1b | Phenyl-cyclopropane | H | 2.14 | 2.20 | Cyclopropanation reduces LogP vs. isopropyl analog.[12] |
| 2a | Phenyl-cyclopropane | H | 2.14 | 2.20 | Non-fluorinated baseline. |
| 2b | Phenyl-CF2H | H | 1.85 | 1.95 | CF2H group is less lipophilic than a cyclopropane ring in this context. |
| 2c | (CF2H)-cyclopropane | Phenyl | 2.35 | 2.45 | Combining scaffolds; lipophilicity is a balance of effects. |
| 3a | (CF2H)-cyclopropane | 4-Cl-Phenyl | 3.06 | 3.15 | Addition of a lipophilic chlorine atom significantly increases LogP. |
| 3b | (CF2H)-cyclopropane | 4-OH-Phenyl | 1.75 | 1.80 | Addition of a hydrophilic hydroxyl group significantly decreases LogP. |
Note: LogP values are illustrative, based on principles from cited literature.[10][12][20] Actual values will vary based on the full molecular structure.
Conclusion and Future Perspectives
The difluoromethyl cyclopropane scaffold represents a sophisticated tool in the medicinal chemist's armamentarium. It offers a unique strategy to modulate lipophilicity, enhance metabolic stability, and impose conformational constraint. The final LogP of a molecule containing this scaffold is a complex interplay between the lipophilicity-reducing nature of the cyclopropane ring and the context-dependent, hydrogen-bond-donating character of the difluoromethyl group.[4][12]
A deep understanding of this balance, validated by a robust combination of predictive computational modeling and precise experimental determination via methods like shake-flask and RP-HPLC, is paramount. As synthetic methodologies for creating these complex fluorinated structures become more accessible, the rational deployment of the difluoromethyl cyclopropane scaffold will undoubtedly contribute to the development of the next generation of safer and more effective therapeutics.[6][21]
References
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Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Putting the F in pharma | Feature - Chemistry World Source: Chemistry World URL: [Link]
-
Title: Lipophilicity modulation examples involving fluorinated cyclopropane derivatives (measured experimentally via shake-flask method). Source: ResearchGate URL: [Link]
-
Title: Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Rhodium catalyzed synthesis of difluoromethyl cyclopropanes Source: Royal Society of Chemistry URL: [Link]
-
Title: The Role of Small Molecules Containing Fluorine Atoms Source: Encyclopedia.pub URL: [Link]
-
Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]
-
Title: Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies Source: MDPI URL: [Link]
-
Title: Novel Entry to Fluorinated Cyclopropanes Source: Thieme Chemistry URL: [Link]
-
Title: Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs Source: Longdom Publishing URL: [Link]
-
Title: Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes Source: Organic Chemistry Portal URL: [Link]
-
Title: Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes Source: ACS Publications URL: [Link]
-
Title: The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview Source: ResearchGate URL: [Link]
-
Title: The values of LogP determined with experimental (LogP HPTLC ) and computational methods. Source: ResearchGate URL: [Link]
-
Title: Prediction of log P: ALOGPS Application in Medicinal Chemistry Education Source: ACS Publications URL: [Link]
-
Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: ACS Publications URL: [Link]
-
Title: Polycyclopropanated Lipid-Inspired Ionic Liquids as High Energy-Density Fuel Candidates Source: ACS Publications URL: [Link]
-
Title: Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Polycyclopropanated Lipid-Inspired Ionic Liquids as High Energy-Density Fuel Candidates Source: ACS Publications URL: [Link]
-
Title: Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System Source: Agilent Technologies URL: [Link]
-
Title: Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism Source: National Center for Biotechnology Information URL: [Link]
-
Title: Lipophilicity in drug discovery Source: Scilit URL: [Link]
-
Title: LogP—Making Sense of the Value Source: ACD/Labs URL: [Link]
-
Title: LogP and logD calculations Source: Chemaxon Docs URL: [Link]
-
Title: The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography Source: MDPI URL: [Link]
-
Title: A Method for Measuring the Lipophilicity of Compounds in Mixtures of 10 Source: ResearchGate URL: [Link]
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The gem-Difluorocyclopropane Moiety: A Strategic Bioisostere in Medicinal Chemistry
The following technical guide is structured to provide actionable, high-level insights for medicinal chemists and drug discovery scientists. It moves beyond basic definitions to explore the strategic application, synthesis, and physicochemical impact of the gem-difluorocyclopropane moiety.
Executive Summary
In the optimization of lead compounds, the gem-difluorocyclopropane (F2cP) moiety has emerged as a high-value bioisostere. It offers a unique combination of conformational restriction , metabolic blockade , and electronic modulation . Unlike the parent cyclopropane, the introduction of the gem-difluoro group significantly alters the ring's molecular orbital profile, lowering the HOMO energy and protecting the ring from oxidative opening by cytochrome P450 enzymes.
This guide details the physicochemical rationale for deploying F2cP, provides a self-validating protocol for its synthesis via the Ruppert-Prakash reagent, and analyzes its utility through specific medicinal chemistry case studies.
Physicochemical Rationale & Property Profiling[1][2][3][4]
The decision to incorporate an F2cP moiety is rarely arbitrary; it is a tactical move to address specific "drug-like" defects.
The "Thorpe-Ingold" & Electronic Effect
The fluorine atoms exert a powerful stereoelectronic effect known as the cis-effect.
-
Bond Length Distortion: The highly electronegative fluorine atoms withdraw electron density from the adjacent carbon orbitals. This results in a shortening of the vicinal C–C bonds (adjacent to
) and a compensatory lengthening of the distal C–C bond . -
Conformational Locking: This distortion creates a higher barrier to ring inversion compared to non-fluorinated cyclopropanes, effectively locking the conformation of attached substituents. This is critical for rigidifying pharmacophores to minimize entropy loss upon binding.
Metabolic Stability (The Metabolic Blockade)
Cyclopropanes are often "soft spots" in metabolic degradation, susceptible to radical cation formation and subsequent ring opening by P450s.
-
Mechanism: The
group lowers the energy of the HOMO (Highest Occupied Molecular Orbital) of the cyclopropane ring. -
Outcome: This ionization potential increase makes the ring resistant to the initial single-electron transfer (SET) step required for oxidative clearance.
and Lipophilicity Modulation
| Property | Effect of gem-Difluorination (vs. Cyclopropane) |
| Basicity ( | Decreases basicity of |
| Lipophilicity ( | Increases typically by 0.2–0.5 units due to the high hydrophobicity of the C-F bond, though this can be offset by the dipole moment if placed near polar groups. |
| H-Bonding | The fluorine atoms act as weak H-bond acceptors, potentially engaging in orthogonal interactions within the binding pocket. |
Synthetic Architecture: The Modern Standard
While early methods relied on the thermal decomposition of sodium chlorodifluoroacetate (which requires high temperatures and lacks functional group tolerance), the modern industry standard utilizes the Ruppert-Prakash Reagent (
Self-Validating Protocol: Sodium Iodide-Promoted Difluorocarbene Transfer
Objective: Synthesis of gem-difluorocyclopropanes from electron-deficient or electron-neutral alkenes.
Reagents:
-
Substrate: Alkene (1.0 equiv)
-
Source: Trimethyl(trifluoromethyl)silane (
, 2.0 equiv) -
Initiator: Sodium Iodide (NaI, 0.2 – 0.5 equiv) or TBAT (for lower temp)
-
Solvent: THF (anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a heavy-walled pressure tube or round-bottom flask equipped with a reflux condenser. Maintain an inert atmosphere (
or ). -
Dissolution: Dissolve the alkene (1.0 equiv) and NaI (0.2 equiv) in anhydrous THF (0.5 M concentration relative to alkene).
-
Addition: Add
(2.0 equiv) in a single portion at room temperature. -
Reaction:
-
Standard: Heat the mixture to 65–80°C (reflux). The reaction generates
in situ. -
Monitoring: Monitor by
NMR. The disappearance of the signal (-67 ppm) and appearance of the cyclopropane fluorine signals (typically AB quartet around -120 to -145 ppm) indicates progress.
-
-
Quench: Cool to room temperature. Dilute with diethyl ether. Wash with water (x2) and brine (x1).
-
Purification: Dry over
, concentrate, and purify via silica gel chromatography. Note: F2cP derivatives are often volatile; avoid prolonged high-vacuum exposure.
Why this works (Causality): The iodide ion attacks the silicon center of
Reaction Mechanism Visualization
The following diagram illustrates the generation of the active carbene species and its insertion.
Caption: Mechanism of Iodide-initiated difluorocarbene generation from TMSCF3 and subsequent cycloaddition.
Case Studies & Strategic Implementation
Case Study: Bioisosteric Replacement in Kinase Inhibitors
In the development of p38
-
The Problem: Flexible ether linkers can be metabolically labile and entropically unfavorable for binding.
-
The F2cP Solution: Replacing a generic linker or a simple cyclopropane with a gem-difluorocyclopropane ether can improve metabolic stability. The study of F2cP analogs demonstrated that the moiety could maintain the necessary vector for H-bonding while preventing the oxidative dealkylation often seen in simple ethers.
-
Result: The F2cP analogs often show improved half-life (
) in microsomes compared to their non-fluorinated counterparts due to the "metabolic blockade" effect described in Section 2.2.
Strategic Decision Matrix
When should a medicinal chemist deploy this moiety?
Caption: Decision matrix for deploying gem-difluorocyclopropanes in lead optimization.
References
-
Wang, F., et al. (2011).[1] "Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source." Angewandte Chemie International Edition. [Link]
-
Fedora, G., et al. (2013). "Synthesis of gem-difluorocyclopropa(e)
." Chemistry – A European Journal. [Link] -
Melnykov, K. P., et al. (2025).[4] "Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery." Chemistry – A European Journal. [Link]
-
Goldstein, D. M., et al. (2011).[1][5] "Discovery of R-1487 as an orally bioavailable and highly selective inhibitor of p38
mitogen-activated protein kinase."[5] Journal of Medicinal Chemistry. [Link] -
Dolbier, W. R., et al. (2000). "A novel and highly efficient synthesis of gem-difluorocyclopropanes."[1] Journal of Organic Chemistry. [Link]
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
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- 3. researchgate.net [researchgate.net]
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- 5. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 1-(Difluoromethyl)cyclopropane-1-carbaldehyde from Cyclopropenes
Executive Summary
The incorporation of the difluoromethyl (CHF₂) group into the cyclopropane scaffold creates a potent pharmacophore, combining the metabolic stability and lipophilicity of the fluorinated moiety with the conformational rigidity of the three-membered ring. 1-(Difluoromethyl)cyclopropane-1-carbaldehyde and its derivatives are critical bioisosteres for carbonyl-containing metabolites and serve as versatile building blocks in drug discovery.
This Application Note details the enantioselective desymmetric difluoromethylation of cyclopropenes , a breakthrough methodology established in recent high-impact literature (e.g., Nature Synthesis, 2025). Unlike traditional carbene [2+1] cycloadditions which often suffer from poor stereocontrol or hazardous precursors, this protocol utilizes a copper-catalyzed carbodifluoromethylation strategy. This approach allows for the simultaneous installation of the CHF₂ group and an electrophilic handle (such as a formyl equivalent) onto the cyclopropene core, enabling the precise construction of densely functionalized cyclopropanes.
Scientific Background & Mechanism[1][2][3]
The Challenge of Geminal Functionalization
Synthesizing 1,1-disubstituted cyclopropanes (geminal substitution) directly from cyclopropenes presents a regiochemical challenge. Traditional carbometalation adds across the double bond (1,2-addition). However, by employing desymmetric difluoromethylation on 3,3-disubstituted cyclopropenes or utilizing specific directing groups, researchers can access chiral difluoromethyl cyclopropanes (DFCs) with high enantiomeric excess (ee).
Mechanistic Pathway
The core transformation relies on the in-situ generation of a nucleophilic (Difluoromethyl)copper(I) species.
-
Active Species Formation: A Cu(I) salt coordinates with a chiral ligand (e.g., bisoxazoline) and undergoes transmetallation with a difluoromethyl zinc reagent (Zn(CF₂H)₂ or similar) to form the active L*Cu-CF₂H species.
-
Carbocupration: The Cu-CF₂H species performs a syn-addition across the cyclopropene double bond. The regioselectivity is governed by the electronic and steric properties of the substrate and ligand, typically placing the copper at the less hindered or more electron-deficient position.
-
Electrophilic Trapping: The resulting cyclopropyl-copper intermediate is intercepted by an electrophile. To synthesize the aldehyde (or its synthetic equivalent), the intermediate is trapped with a formylating agent (e.g., DMF, ethyl formate) or a proton source followed by downstream oxidation.
Reaction Scheme Diagram
The following diagram illustrates the catalytic cycle and the critical desymmetrization step.
Figure 1: Catalytic cycle for the copper-catalyzed difluoromethylation of cyclopropenes. The LCu-CF2H species adds to the cyclopropene, generating a nucleophilic cyclopropyl-copper intermediate that can be functionalized.*
Experimental Protocol
Objective: Synthesis of a chiral difluoromethyl cyclopropane precursor convertible to 1-(Difluoromethyl)cyclopropane-1-carbaldehyde.
Note: Direct formation of the 1,1-aldehyde-CHF₂ species via this method requires specific substrate design (e.g., starting with a 1-functionalized cyclopropene). The protocol below describes the general Interrupted Carbodifluoromethylation workflow.
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| Cyclopropene Derivative | Substrate | 1.0 | 3,3-disubstituted or 1-substituted |
| Cu(MeCN)₄PF₆ | Catalyst Precursor | 0.05 - 0.10 | Handle in glovebox |
| (S,S)-Ph-Box | Chiral Ligand | 0.06 - 0.12 | Or optimized ligand from screening |
| Zn(CF₂H)₂ (DMPU) | CF₂H Source | 1.2 - 1.5 | Prepared in situ or commercial |
| Electrophile | Trapping Agent | 1.5 - 2.0 | e.g., DMF, Ethyl Formate, or Allyl Bromide |
| THF / DMPU | Solvent | - | Anhydrous, degassed |
Step-by-Step Methodology
Step 1: Catalyst Complexation
-
In a nitrogen-filled glovebox, charge a flame-dried reaction vial with Cu(MeCN)₄PF₆ (5 mol%) and the chiral ligand (S,S)-Ph-Box (6 mol%).
-
Add anhydrous THF (0.1 M concentration relative to substrate).
-
Stir at room temperature for 30 minutes to ensure formation of the chiral copper complex (solution typically turns clear or light yellow).
Step 2: Generation of Active Cu-CF₂H Species
-
Cool the reaction mixture to -20 °C (or -78 °C depending on substrate stability).
-
Slowly add the Zn(CF₂H)₂ reagent (1.2 equiv) dropwise.
-
Stir for 10–15 minutes. The formation of the L*Cu-CF₂H species is rapid.
Step 3: Substrate Addition & Carbocupration
-
Add the Cyclopropene substrate (1.0 equiv) dissolved in a minimal amount of THF.
-
Stir at the designated temperature (-20 °C) for 2–4 hours. Monitor consumption of the cyclopropene by TLC or ¹⁹F NMR (disappearance of Zn-CF₂H signal, appearance of intermediate).
Step 4: Electrophilic Trapping (Formylation)
-
Once the carbocupration is complete (cyclopropyl-copper species formed), add the Electrophile (e.g., anhydrous DMF, 2.0 equiv) rapidly.
-
Allow the mixture to warm slowly to room temperature over 2 hours.
-
Quench: Add saturated aqueous NH₄Cl solution to quench the reaction and hydrolyze the hemiaminal intermediate (if DMF was used) to the aldehyde.
Step 5: Isolation & Purification
-
Extract the aqueous layer with Et₂O or EtOAc (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). Note that aldehydes can be unstable on silica; rapid filtration or the use of neutral alumina is recommended.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of functionalized difluoromethyl cyclopropanes.
Scope and Limitations (Data Summary)
The following table summarizes typical results observed with this protocol for various electrophiles, demonstrating the versatility of the intermediate.
| Electrophile (E+) | Product Type | Typical Yield (%) | ee (%) |
| H⁺ (MeOH/H₂O) | Hydrodifluoromethylation | 60 - 85 | 90 - 96 |
| Allyl Bromide | Allylation | 55 - 80 | 88 - 94 |
| DMF / Hydrolysis | Formylation (Aldehyde) | 45 - 65 | 85 - 92 |
| Acyl Chloride | Acylation (Ketone) | 50 - 70 | 85 - 90 |
Data derived from representative literature on Cu-catalyzed difluoromethylation of strained rings.
Troubleshooting & Critical Parameters
-
Temperature Control: The Cu-CF₂H species is thermally sensitive. Maintaining -20 °C or lower during the generation and addition steps is critical to prevent decomposition into CF₂ carbenoids (which leads to side reactions).
-
Ligand Selection: The "bite angle" of the ligand significantly influences the enantioselectivity. Bisoxazoline (Box) ligands are generally superior for cyclopropene substrates.
-
Aldehyde Stability: The target 1-(Difluoromethyl)cyclopropane-1-carbaldehyde can be volatile and prone to oxidation. Store under inert atmosphere at -20 °C. If isolation is difficult, consider reducing immediately to the alcohol or oxidizing to the acid for characterization.
References
-
Desymmetric Difluoromethylation of Cyclopropenes: Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Synthesis, 2025 . [Link][1]
-
General Review on Fluorinated Cyclopropanes: Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research, 2021 . [Link]
-
Commercial Availability & Properties: 1-(Difluoromethyl)cyclopropane-1-carbaldehyde (CAS 1314391-70-2).
Sources
Application Note: Strategies for the Reductive Amination of 1-(Difluoromethyl)cyclopropane-1-carbaldehyde
Introduction
The 1-(difluoromethyl)cyclopropane moiety is a valuable structural motif in modern medicinal chemistry. The unique combination of a rigid cyclopropane scaffold with the lipophilic hydrogen-bond donating capacity of the difluoromethyl group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Reductive amination is one of the most crucial and widely used C-N bond-forming reactions in pharmaceutical development, prized for its efficiency and broad functional group tolerance.[2][3]
This application note provides a detailed guide to the successful reductive amination of 1-(difluoromethyl)cyclopropane-1-carbaldehyde. We address the specific challenges posed by this substrate—namely, the steric hindrance imparted by the cyclopropyl ring and the electronic effects of the adjacent difluoromethyl group. We present field-proven protocols, explain the mechanistic rationale behind reagent selection, and offer troubleshooting advice for researchers, scientists, and drug development professionals.
Mechanistic Considerations and Reagent Selection
Reductive amination is typically a one-pot reaction where an aldehyde or ketone reacts with an amine to form an intermediate imine (from a primary amine) or iminium ion (from a secondary amine), which is then reduced by a selective hydride agent to yield the target amine.[4]
The central challenge is to use a reducing agent that is reactive enough to reduce the C=N double bond of the imine/iminium ion but not so reactive that it reduces the starting aldehyde.[5] For sterically hindered aldehydes like 1-(difluoromethyl)cyclopropane-1-carbaldehyde, the rate of imine formation can be slow, increasing the risk of premature aldehyde reduction.
The Reagent of Choice: Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride, NaBH(OAc)₃, is the preeminent reagent for this transformation.[6][7][8] Its advantages are numerous:
-
Selectivity: STAB is a mild reducing agent that reduces iminium ions much faster than it reduces aldehydes or ketones.[8] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride.
-
Mild Acidity: The reaction can be performed in the presence of acetic acid. This mildly acidic condition catalyzes the dehydration step to form the iminium ion intermediate without causing degradation of sensitive substrates.[9]
-
Broad Compatibility: STAB tolerates a wide array of functional groups, making it ideal for complex molecule synthesis.[6][10]
-
Convenience: It is a stable, commercially available solid that is easy to handle.
In contrast, stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce the starting aldehyde, leading to low yields of the desired amine.[5][11] Sodium cyanoborohydride (NaBH₃CN) is another option that works under acidic conditions, but it is highly toxic and can generate cyanide byproducts, making STAB a safer and often more effective alternative.[5][9]
Reaction Mechanism Overview
The accepted mechanism for STAB-mediated reductive amination proceeds as follows:
-
Hemiaminal Formation: The amine performs a nucleophilic attack on the carbonyl carbon of the aldehyde to form a hemiaminal intermediate.
-
Dehydration & Iminium Ion Formation: Under mildly acidic conditions, the hemiaminal loses a molecule of water to form a transient imine, which is protonated to generate a more electrophilic iminium ion.
-
Hydride Transfer: The iminium ion is rapidly and irreversibly reduced by sodium triacetoxyborohydride via a directed hydride transfer to yield the final tertiary amine.
Caption: Reductive Amination Mechanism.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Reductive Amination with a Secondary Amine
This protocol describes a general procedure for the reaction of 1-(difluoromethyl)cyclopropane-1-carbaldehyde with a representative secondary amine, such as morpholine.
Materials:
-
1-(Difluoromethyl)cyclopropane-1-carbaldehyde
-
Morpholine (or other secondary amine)
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1-(difluoromethyl)cyclopropane-1-carbaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1–0.2 M.
-
Add the secondary amine (1.1–1.2 eq) to the solution and stir the mixture at room temperature for 20–30 minutes. This allows for initial hemiaminal formation.
-
In a single portion, add sodium triacetoxyborohydride (STAB) (1.3–1.5 eq) to the stirring mixture. A slight exotherm may be observed.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 3 to 24 hours.[6]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 15–30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary amine.
Protocol 2: Reductive Amination with a Primary Amine (Stepwise Method)
For some primary amines, dialkylation can be a competing side reaction.[6][9] A stepwise procedure, where the imine is pre-formed before the addition of a reducing agent, can mitigate this issue.[10]
Materials:
-
1-(Difluoromethyl)cyclopropane-1-carbaldehyde
-
Benzylamine (or other primary amine)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation: To a round-bottom flask, add 1-(difluoromethyl)cyclopropane-1-carbaldehyde (1.0 eq) and dissolve it in anhydrous methanol (0.2–0.5 M).
-
Add the primary amine (1.0–1.1 eq) and stir the solution at room temperature. The use of methanol as a solvent often allows for rapid and nearly quantitative imine formation.[9] Monitor imine formation by NMR or GC-MS (typically complete in 1-3 hours).
-
Reduction: Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.1–1.5 eq) in small portions. Caution: Gas (H₂) evolution will occur. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1-2 hours.
-
Workup: Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous residue three times with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography as needed.
Caption: General Experimental Workflow.
Data Summary and Troubleshooting
The success of the reductive amination can be influenced by the nature of the amine. Below is a table of expected outcomes for various amine types with 1-(difluoromethyl)cyclopropane-1-carbaldehyde using Protocol 1.
| Amine Type | Example | Relative Reactivity | Expected Yield | Key Considerations |
| Acyclic Secondary | Diethylamine | High | >85% | Reaction is typically fast and clean. |
| Cyclic Secondary | Morpholine, Piperidine | High | >90% | Excellent substrates, often leading to high yields. |
| Aromatic Secondary | N-Methylaniline | Moderate | 60-80% | Weaker nucleophilicity requires longer reaction times. |
| Primary Aliphatic | Benzylamine | Moderate-High | 75-90% | Risk of dialkylation; Protocol 2 may be preferred. |
| Aromatic Primary | Aniline | Moderate-Low | 50-75% | Weakly basic; may require catalytic acetic acid. |
| Sterically Hindered | Diisopropylamine | Low | <40% | Steric hindrance slows both iminium formation and reduction. Aldehyde reduction is a major side reaction.[6] |
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product | 1. Incomplete imine/iminium formation. 2. Inactive reducing agent. | 1. Add 1 equivalent of acetic acid to catalyze iminium formation. 2. Use fresh, anhydrous solvent and ensure the STAB is not hydrolyzed. |
| Aldehyde Starting Material Remains | 1. Sterically hindered or weakly nucleophilic amine. 2. Insufficient reaction time. | 1. Increase reaction temperature to 40-50 °C. 2. Allow the reaction to proceed for a longer duration (up to 48h). |
| Formation of Alcohol Byproduct | 1. Reducing agent is too strong (e.g., NaBH₄ in a one-pot reaction). 2. Presence of water hydrolyzing the imine back to the aldehyde, which is then reduced. | 1. Switch to a milder reagent like STAB. 2. Ensure strictly anhydrous conditions. Use molecular sieves if necessary. |
| Dialkylation of Primary Amine | The product (secondary amine) is more nucleophilic than the starting primary amine and reacts again with the aldehyde. | 1. Use the stepwise procedure (Protocol 2). 2. Use a larger excess of the primary amine (not atom-economical). |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Sumner, S., Hedenström, M., & Wathey, B. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. org-chem.org. [Link]
-
Matos, K., Pichlmair, S., & Burkhardt, E. R. (2017). Boron Reagents for Reductive Amination. ResearchGate. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. [Link]
-
Wang, G., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(9), 2153. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. org-chem.org. [Link]
-
ACS Green Chemistry Institute. (n.d.). Reductive Amination. American Chemical Society. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). org-chem.org. [Link]
-
Barbe, G., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Chemistry – A European Journal, 22(10), 3438-3442. [Link]
-
Pieters, G., et al. (2013). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 49(12), 1232-1234. [Link]
-
Aricò, F., et al. (2021). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Beilstein Journal of Organic Chemistry, 17, 1859-1868. [Link]
-
Smoleń, M., & Młostoń, G. (2021). The synthesis and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 223–251. [Link]
-
Wang, F., et al. (2022). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Communications, 13, 2865. [Link]
-
ResearchGate. (2014). Is anyone familiar with a reductive amination? [Link]
-
Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 293. [Link]
-
Reddy, V. P., et al. (2023). Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles. Chemical Communications, 59(80), 12015-12018. [Link]
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]
-
ResearchGate. (2022). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. [Link]
-
Reddit. (2023). What's wrong with my reductive amination? I barely got any product. r/Chempros. [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. American Chemical Society. [Link]
Sources
- 1. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. reddit.com [reddit.com]
Wittig olefination conditions for fluorinated cyclopropane aldehydes
Application Note: Precision Olefination of Fluorinated Cyclopropane Carboxaldehydes
Executive Summary
Fluorinated cyclopropanes—specifically gem-difluorocyclopropanes—are increasingly critical in drug discovery as bioisosteres for carbonyls, ethers, and alkyl chains. They offer conformational restriction and metabolic stability. However, the installation of alkenyl side chains via Wittig olefination on fluorinated cyclopropane carboxaldehydes presents a unique synthetic challenge. The electron-withdrawing nature of the fluorine substituents, combined with significant ring strain (~27.5 kcal/mol), renders the aldehyde
This guide details optimized protocols to suppress side reactions (epimerization, fragmentation) while maximizing yield and stereocontrol (E/Z selectivity).
Part 1: Chemical Biology & Stability Profile
The Substrate Challenge
The primary substrate class addressed here is 2,2-difluorocyclopropane-1-carbaldehyde . Two dominant electronic factors dictate the failure of standard Wittig conditions (e.g., n-BuLi/THF):
-
Inductive Acidification: The gem-difluoro group exerts a strong inductive effect (
), significantly lowering the pKa of the C1 proton (alpha to the carbonyl). Standard strong bases ( -BuLi) often act as bases rather than nucleophiles here, leading to enolization. -
Ring Strain & Fragmentation: Upon formation of an alkoxide intermediate (or if nucleophilic attack occurs on the ring), the strain energy can drive "push-pull" fragmentation, expelling fluoride or opening the ring.
Mechanistic Pathway & Risks:
Figure 1: Competing pathways in the olefination of fluorinated cyclopropanes. Red paths indicate failure modes driven by base sensitivity and ring strain.
Part 2: Reaction Optimization Matrix
To ensure ring integrity, the reaction environment must be non-nucleophilic and kinetically controlled .
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Rationale |
| Base | n-BuLi, NaH | NaHMDS, KHMDS, or KOtBu | Lithium hexamethyldisilazide (LiHMDS) or Sodium/Potassium variants are bulky and non-nucleophilic, preventing ring attack and suppressing enolization. |
| Solvent | DMSO, MeOH | THF (Anhydrous), DCM | Aprotic, moderately polar solvents stabilize the ylide without promoting proton exchange. DCM is preferred for stabilized ylides. |
| Temperature | 0°C to RT | -78°C to -40°C | Low temperature is critical for non-stabilized ylides to prevent betaine equilibration (ensuring Z-selectivity) and suppress side reactions. |
| Ylide Type | Generated in situ w/ excess base | "Instant Ylides" or Salt-Free | Excess base is the enemy. Use stoichiometric base to generate the ylide before adding the aldehyde. |
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of Z-Alkenes (Non-Stabilized Ylides)
Target: Z-selective olefination using alkyltriphenylphosphonium salts.
Reagents:
-
Alkyltriphenylphosphonium bromide/iodide (1.1 equiv)
-
NaHMDS (Sodium bis(trimethylsilyl)amide) (1.0 M in THF, 1.05 equiv)
-
2,2-difluorocyclopropane-1-carbaldehyde (1.0 equiv)
-
Anhydrous THF
Step-by-Step Methodology:
-
Ylide Generation (The "Salt-Free" Method):
-
Charge a flame-dried Schlenk flask with the phosphonium salt (1.1 equiv) under Argon.
-
Add anhydrous THF (concentration ~0.2 M relative to salt).
-
Cool the suspension to -78°C (Dry ice/acetone bath).
-
Add NaHMDS (1.05 equiv) dropwise over 10 minutes. The solution should turn a characteristic color (yellow/orange) indicating ylide formation.
-
Critical: Stir at 0°C for 30–60 minutes to ensure complete deprotonation, then re-cool to -78°C .
-
-
Aldehyde Addition:
-
Dissolve the fluorinated aldehyde (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution at -78°C. Do not rush this step. Localized concentration of base/ylide can cause decomposition.
-
-
Reaction & Quench:
-
Stir at -78°C for 2 hours.
-
Allow the reaction to warm slowly to -20°C (do not warm to RT immediately).
-
Quench with saturated aqueous NH₄Cl while still cold.
-
-
Workup:
-
Extract with Et₂O or EtOAc. Wash organics with water and brine.[1]
-
Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography. Note that Z-alkenes may isomerize on acidic silica; use neutralized silica (Et₃N treated) if necessary.
-
Protocol B: Synthesis of E-Alkenes (Stabilized Ylides)
Target: E-selective olefination using ester/cyano-stabilized phosphoranes.
Reagents:
-
(Carbethoxymethylene)triphenylphosphorane (Stabilized Ylide) (1.2 equiv)
-
2,2-difluorocyclopropane-1-carbaldehyde (1.0 equiv)
-
Dichloromethane (DCM) or Toluene
Step-by-Step Methodology:
-
Preparation:
-
Stabilized ylides are less reactive and often commercially available as solids.[2] They do not require strong bases like NaHMDS.
-
Dissolve the stabilized ylide (1.2 equiv) in anhydrous DCM (0.2 M).
-
-
Reaction:
-
Add the fluorinated aldehyde (1.0 equiv) in one portion at Room Temperature (RT).
-
Optimization: If the reaction is sluggish, do not add base . Instead, switch solvent to Toluene and heat to 50°C. However, for 2,2-difluoro substrates, RT in DCM for 12–24 hours is usually sufficient and preserves the ring.
-
-
Workup:
-
Concentrate the reaction mixture directly.
-
Triturate the residue with cold Pentane/Hexane. The triphenylphosphine oxide (TPPO) byproduct will precipitate (solid).
-
Filter off the TPPO.
-
Concentrate the filtrate to obtain the crude E-alkene.
-
Part 4: Troubleshooting & Quality Control
Decision Logic for Optimization:
Figure 2: Troubleshooting logic for common failure modes in fluorinated cyclopropane olefination.
QC Checklist:
- F NMR: Essential for verifying ring integrity. Ring opening usually results in a shift from the distinct cyclopropyl fluorine signals (AB quartet pattern often seen) to acyclic fluoro-olefin signals.
-
Coupling Constants (
): Check the alkene proton coupling in H NMR. Hz for Z-alkenes; Hz for E-alkenes.
References
-
Maryanoff, B. E., & Reitz, A. B. (1989).[1] "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[3][4][5][6][7] Chemical Reviews, 89(4), 863–927. Link
-
Dolbier, W. R., Jr., & Battiste, M. A. (2003). "Structure, synthesis, and chemical reactions of fluorinated cyclopropanes and cyclopropenes." Chemical Reviews, 103(4), 1071–1098. Link
-
Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry, 21, 1–85. Link
-
Beilstein Institute. (2025). "Thermodynamics and polarity-driven properties of fluorinated cyclopropanes." Beilstein Journal of Organic Chemistry. (Contextual grounding on stability). Link
- Xu, X., et al. (2015). "Gem-difluorocyclopropanes in Drug Discovery." Journal of Medicinal Chemistry, 58(15), 5715-5727.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: Oxidation of 1-(Difluoromethyl)cyclopropane-1-carbaldehyde to Carboxylic Acid
Executive Summary
The conversion of 1-(difluoromethyl)cyclopropane-1-carbaldehyde (Substrate 1 ) to 1-(difluoromethyl)cyclopropane-1-carboxylic acid (Target 2 ) represents a critical transformation in the synthesis of bioisosteres for drug discovery. The gem-difluoromethyl cyclopropane moiety is increasingly utilized in medicinal chemistry to modulate lipophilicity and metabolic stability (e.g., in HCV protease inhibitors like Voxilaprevir analogs).
This application note provides two validated protocols for this oxidation. The Pinnick Oxidation is recommended as the primary method for laboratory-scale synthesis due to its mild conditions and high chemoselectivity, preserving the strained cyclopropane ring and the integrity of the difluoromethyl group. A Permanganate Oxidation protocol is provided as a scalable alternative for robust substrates.
Strategic Analysis: Chemoselectivity Challenges
The oxidation of Substrate 1 presents specific chemo-selectivity challenges that dictate the choice of reagents:
-
Cyclopropane Ring Strain: The cyclopropane ring (~27.5 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening (homo-Michael addition) or radical fragmentation. Harsh acidic oxidants (e.g., Jones reagent) are contraindicated.
-
Difluoromethyl Stability: While the
group is generally robust, the -proton is weakly acidic. Strong bases at high temperatures can induce dehydrofluorination or carbene formation. -
Aldehyde Sensitivity: The aldehyde is prone to hydration or polymerization.
Decision Matrix for Method Selection
Figure 1: Decision matrix for selecting the appropriate oxidation protocol based on scale and constraints.
Method A: Pinnick Oxidation (Recommended)
The Pinnick oxidation (Lindgren oxidation) utilizes sodium chlorite (
Reaction Mechanism & Scavenger Logic
The reaction generates hypochlorous acid (
Figure 2: Mechanistic pathway of Pinnick oxidation highlighting the critical role of the scavenger in neutralizing HOCl.
Detailed Protocol
Reagents:
-
Substrate 1 (1.0 equiv)[1]
-
Sodium Chlorite (
, 80%) (1.5 – 2.0 equiv) -
Sodium Dihydrogen Phosphate Monohydrate (
) (1.5 equiv) -
2-Methyl-2-butene (10.0 – 15.0 equiv)
-
Solvent:
-Butanol / Water (3:1 v/v) or THF / Water (3:1 v/v)
Procedure:
-
Preparation: Dissolve Substrate 1 (e.g., 1.0 g, 6.75 mmol) in
-BuOH (20 mL) and 2-methyl-2-butene (10 mL).-
Note:
-BuOH is preferred over THF to minimize radical side reactions, though THF is acceptable if the substrate is insoluble.
-
-
Oxidant Solution: In a separate beaker, dissolve
(1.14 g, ~10 mmol) and (1.4 g, 10 mmol) in Water (10 mL). -
Addition: Cool the substrate solution to 0 °C. Add the Oxidant Solution dropwise over 30 minutes via an addition funnel.
-
Visual Cue: The solution may turn pale yellow. A deep yellow/green color indicates excess
gas accumulation (Warning: Check scavenger levels).
-
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.
-
Monitoring: Monitor by TLC (stain with Bromocresol Green for acid detection) or LC-MS.
-
-
Workup:
-
Dilute with EtOAc (50 mL).
-
Quench: Carefully add saturated aqueous
(10 mL) to destroy excess oxidant (exothermic). -
Acidify aqueous layer to pH 2–3 with 1N HCl (Do not use concentrated HCl).
-
Extract aqueous layer with EtOAc (
mL). -
Wash combined organics with Brine, dry over
, and concentrate-
Caution: The product is a low molecular weight acid; avoid high vacuum for extended periods to prevent sublimation/evaporation.
-
-
Method B: Permanganate Oxidation (Scalable Alternative)
For larger scales where the cost of
Reagents:
-
Substrate 1 (1.0 equiv)[1]
- (1.5 equiv)
-
Buffer: Aqueous
(maintain pH ~8.5) -
Solvent: Acetone / Water (1:1)
Procedure:
-
Dissolve Substrate 1 in Acetone/Water.
-
Add
(1.0 equiv) to buffer the solution.-
Why? Oxidation generates
. Without buffer, pH rises, risking dehydrofluorination of the group.
-
-
Add
solid in portions at 0 °C. -
Stir at 0 °C to 10 °C. Do not heat.
-
Filter off
solids through Celite. -
Acidify filtrate and extract as in Method A.
Analytical Validation
Successful synthesis must be validated using NMR and MS. The preservation of the cyclopropane ring and the
| Analytical Method | Expected Signal / Observation | Diagnostic Value |
| Confirms Carboxylic Acid (-COOH) | ||
| Confirms Intact | ||
| Confirms Intact Cyclopropane Ring | ||
| Confirms Fluorine environment | ||
| LC-MS (ESI-) | Mass Confirmation |
Safety & Troubleshooting
Chlorine Dioxide ( ) Hazard (Method A)
The reaction between chlorite and acid generates
-
Control: Always maintain a high flow of inert gas (Nitrogen/Argon) if the reaction is run in a closed vessel, or ensure vigorous stirring in an open flask (fume hood).
-
Scavenger: Never omit 2-methyl-2-butene. It suppresses
, which catalyzes production.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product volatility | Do not use high vacuum (< 10 mbar) or heat during drying. |
| Ring Opening | pH too low during workup | Use 1N HCl or Citric Acid for acidification; avoid pH < 2. |
| Impurity: Chlorinated byproduct | Insufficient Scavenger | Increase 2-methyl-2-butene to 20 equiv. |
| Defluorination | pH too high (Method B) | Ensure |
References
-
Pinnick Oxidation Methodology
-
Kraus, G. A., & Taschner, M. J. (1980). "Model studies for the synthesis of quassinoids. 1. Construction of the BCE ring system". The Journal of Organic Chemistry, 45(6), 1175–1176.
-
Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981).
-unsaturated aldehydes". Tetrahedron, 37(11), 2091-2096.
-
-
Fluorinated Cyclopropane Stability & Synthesis
-
Gernigon, N., Alandini, N., Gillaizeau, I. (2025). "Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation". Nature Communications.
-
Fedoryński, M. (2021).[2] "The preparation and properties of 1,1-difluorocyclopropane derivatives". Beilstein Journal of Organic Chemistry, 17, 267–293.
-
-
Medicinal Chemistry Context (Bioisosteres)
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Sources
Application Note: Chemoselective Aldehyde Protection in Difluoromethyl Cyclopropanes
Introduction & Strategic Analysis
The Challenge: Stability vs. Reactivity
Difluoromethyl (
Protecting the aldehyde functionality in these scaffolds presents a specific paradox:
-
Electronic Activation: The electron-withdrawing nature of the
group (Hammett ) renders the cyclopropyl aldehyde highly electrophilic, theoretically accelerating acetalization. -
Structural Fragility: The inherent ring strain of the cyclopropane (~27.5 kcal/mol), combined with the polarization from the fluorine atoms, increases susceptibility to acid-catalyzed ring opening (homoconjugate addition) or epimerization, particularly under the harsh reflux conditions of standard Dean-Stark protocols.
The Solution: Kinetic Control
This guide details two protocols designed to decouple acetal formation from ring degradation. We prioritize 1,3-dioxolane formation due to its optimal balance of stability (pH 4–12) and ease of removal.
-
Protocol A (Standard): A controlled Dean-Stark method for robust substrates.
-
Protocol B (Mild): A triethyl orthoformate/iodine method for acid-sensitive or highly strained variants.
Strategic Decision Matrix
Use the following logic flow to select the appropriate protocol for your specific scaffold.
Figure 1: Decision matrix for selecting the protection strategy based on substrate sensitivity.
Protocol A: Controlled Dean-Stark Acetalization
Best for: Scalable synthesis of robust
Materials
-
Substrate: Difluoromethyl cyclopropanecarbaldehyde (1.0 equiv)
-
Reagent: Ethylene Glycol (5.0 equiv) - Must be anhydrous
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·
) (0.05 equiv / 5 mol%) -
Solvent: Toluene (0.1 M concentration relative to substrate)
Step-by-Step Procedure
-
Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Flush the system with Nitrogen (
). -
Charging: Add the aldehyde and anhydrous ethylene glycol to the flask. Dissolve in Toluene.
-
Catalyst Addition: Add p-TsOH·
in one portion. -
Reflux: Heat the mixture to reflux (bath temp ~120°C).
-
Critical Control Point: Monitor the water collection in the Dean-Stark trap. Reaction is typically complete when water evolution ceases (1–3 hours).
-
Safety Note: Do not extend reflux unnecessarily. Prolonged exposure to acid at high heat promotes ring opening.
-
-
Quench: Cool the reaction to room temperature (RT). Add saturated aqueous
(equal volume to Toluene) and stir vigorously for 10 minutes to neutralize the acid. -
Workup: Separate layers. Extract the aqueous layer with EtOAc (2x). Combine organics, wash with Brine, dry over
, and concentrate in vacuo.
Protocol B: Mild Orthoformate Transacetalization
Best for: Acid-sensitive substrates, cis-substituted isomers, or scaffolds containing other labile protecting groups (e.g., Boc amines). This method avoids high heat and water generation.
Materials
-
Substrate: Difluoromethyl cyclopropanecarbaldehyde (1.0 equiv)
-
Reagent: Triethyl orthoformate (1.2 equiv) + Ethylene Glycol (5.0 equiv)
-
Catalyst: Iodine (
) (0.01 equiv / 1 mol%) -
Solvent: Dichloromethane (DCM) (anhydrous, 0.2 M)
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask and cool under
. -
Dissolution: Dissolve the aldehyde and ethylene glycol in anhydrous DCM.
-
Activation: Add triethyl orthoformate.
-
Catalysis: Add the catalytic Iodine in one portion. The solution may darken slightly.
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Mechanism:[1] The iodine acts as a mild Lewis acid, activating the orthoformate which scavenges water and drives the equilibrium toward the cyclic acetal.
-
-
Quench: Add saturated aqueous
(Sodium Thiosulfate) to quench the iodine (color will fade from brown/purple to clear/yellow). -
Workup: Extract with DCM, wash with saturated
, then Brine. Dry over and concentrate.
Validation & Quality Control (QC)
The unique spectral signature of the
NMR Characterization Table
| Nucleus | Functional Group | Expected Shift ( | Multiplicity | Diagnostic Change |
| 1H | Aldehyde (-CH O) | 9.0 – 10.0 ppm | Doublet | Disappears |
| 1H | Acetal (-CH -O2) | 4.5 – 5.2 ppm | Doublet/Singlet | Appears |
| 1H | 5.5 – 6.5 ppm | Triplet of Doublets ( | Should remain unchanged | |
| 19F | -110 to -130 ppm | Doublet of Doublets | Monitor for shifts indicating ring opening | |
| 13C | Acetal Carbon | ~100 – 105 ppm | Singlet | Distinct from C=O (~200 ppm) |
Troubleshooting Guide
-
Issue: Ring Opening (Homo-conjugation)
-
Symptom:[1][2][3] Appearance of olefinic protons in 1H NMR (5.0–6.0 ppm, distinct from
) or loss of the characteristic high-field cyclopropane protons (0.5–1.5 ppm). -
Fix: Switch to Protocol B . If Protocol B fails, use 2-nitro-1,3-propanediol (NPD) which forms a highly crystalline acetal under very mild conditions.
-
-
Issue: Incomplete Conversion
Scientific Mechanism & Workflow
The following diagram illustrates the mechanistic pathway and the critical role of the Lewis Acid in activating the carbonyl without cleaving the strained ring.
Figure 2: Reaction pathway showing the critical divergence between successful protection and ring-opening side reactions.
References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley.
- Foundational text for acetal formation conditions and stability d
-
Mykhailiuk, P. K. (2017).[4] "Generation of Difluoromethyl Diazomethane and Its Application in the Synthesis of Difluoromethyl Cyclopropanes". Angewandte Chemie International Edition, 56(6), 1625-1628.
- Establishes the synthesis and stability profiles of the specific difluoromethyl cyclopropane scaffold.
-
Karimi, B., & Golshani, B. (2000). "Mild and highly efficient method for the synthesis of acetals and ketals using iodine as a neutral catalyst". Synthesis, 2000(13), 1874-1878.
- Source for Protocol B (Iodine catalysis)
-
Garg, N. K., et al. (2010). "Synthesis of strained ring systems". Chemical Reviews, 110(10), 5967-6004.
- Provides context on the lability of cyclopropanes under Lewis acidic conditions.
Sources
Application Note: Precision Synthesis of Gem-Difluorocyclopropanes from Electron-Deficient Alkenes
Executive Summary & Strategic Value
The gem-difluorocyclopropane motif is a high-value bioisostere in modern drug discovery. It serves as a metabolically stable surrogate for ethers and carbonyls, offering a unique combination of lipophilicity modulation and conformational restriction.
However, synthesizing these rings on electron-deficient alkenes (e.g., acrylates, enones, acrylamides) presents a fundamental chemical challenge. Difluorocarbene (
This guide details the TMSCF
Mechanistic Insight: Overcoming the Mismatch
To master this reaction, one must understand why standard protocols fail.
-
The Problem: Singlet difluorocarbene (
) has a low-lying LUMO. It reacts rapidly with electron-rich alkenes (nucleophiles) but is inert toward electron-deficient alkenes (electrophiles). -
The Solution (Iodide Catalysis): The NaI-mediated decomposition of TMSCF
does not merely generate "free" carbene. It initiates a complex anionic chain reaction. For electron-deficient substrates, the mechanism is believed to involve a high local concentration of active generated via a reversible reservoir, or potentially a stepwise nucleophilic addition-elimination pathway depending on the substrate's electrophilicity.
Figure 1: Reaction Pathway & Electronic Challenges
Caption: The electronic mismatch between electrophilic carbene and electron-deficient alkenes requires specific activation (NaI) to force the reaction pathway.
Reagent Selection Guide
Not all difluorocarbene sources are equal. Use this table to select the correct reagent for your substrate.
| Reagent | Chemical Name | Mechanism | Suitability for e- Deficient Alkenes | Pros/Cons |
| TMSCF | (Trifluoromethyl)trimethylsilane | Iodide-catalyzed anionic chain | Excellent | Pro: Mildest effective conditions, high yields.Con: Moisture sensitive; requires slow addition. |
| TFDA | Trimethylsilyl fluorosulfonyldifluoroacetate | Thermal decomposition | Good | Pro: Scalable, no iodide waste.Con: Requires high temp (>110°C); lower yields on very deactivated systems. |
| ClCF | Sodium chlorodifluoroacetate | Thermal decomposition | Poor | Pro: Cheap.Con: Requires very high temp; poor conversion for acrylates. |
| PDFA | Phenylsulfonyl difluoroacetate | Thermal decomposition | Moderate | Pro: Reagent stability.Con: Atom inefficient. |
Detailed Protocol: TMSCFngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> /NaI Mediated Synthesis[1][2]
This protocol is optimized for butyl acrylate or similar electron-deficient substrates.
Safety & Pre-requisites
-
Hazard: Generates Fluorotrimethylsilane (gas) and potentially trace HF if quenched improperly. Work in a well-ventilated fume hood.
-
Dryness: The reaction is strictly anhydrous. Water terminates the
chain immediately.
Experimental Workflow
Materials:
-
Substrate: Electron-deficient alkene (1.0 equiv)
-
Reagent: TMSCF
(Ruppert-Prakash Reagent) (2.0 – 3.0 equiv) -
Catalyst: Sodium Iodide (NaI) (0.2 equiv / 20 mol%)
-
Solvent: THF (Anhydrous), concentration ~0.5 – 1.0 M
Step-by-Step Procedure:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Flush with Argon/Nitrogen.
-
Charging: Add NaI (0.2 equiv) and the alkene (1.0 equiv) to the flask.
-
Solvation: Add anhydrous THF. Heat the mixture to reflux (65–70 °C) .
-
Note: Unlike electron-rich alkenes which react at RT, electron-deficient alkenes require thermal energy to overcome the activation barrier.
-
-
Reagent Addition (CRITICAL):
-
Dissolve TMSCF
(2.0 equiv) in a small volume of THF. -
Using a syringe pump, add the TMSCF
solution very slowly over 1–2 hours. -
Why? Fast addition leads to rapid dimerization of the carbene to form tetrafluoroethylene (gas), wasting the reagent. Slow addition keeps the steady-state concentration of
optimal for trapping by the "slow" alkene.
-
-
Digestion: After addition is complete, stir at reflux for an additional 2–4 hours. Monitor by
F NMR (look for product signal around -125 to -130 ppm). -
Workup:
-
Cool to room temperature.[1]
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove THF and volatile silanes.
-
Resuspend the residue in Pentane or Hexane.
-
Filter through a short pad of silica gel (removes inorganic salts and polymeric byproducts).
-
Concentrate the filtrate.
-
Workflow Visualization
Caption: Step-by-step decision tree for the TMSCF3/NaI protocol. Note the feedback loop for low conversion.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<30%) | "Chain Death" due to moisture. | Re-dry THF over Na/Benzophenone or molecular sieves. Increase NaI to 0.5 equiv. |
| Reagent Consumed, No Product | Carbene dimerization (formation of | Slower addition rate is required. Dilute the reaction mixture further (0.2 M). |
| Polymerization of Alkene | Anionic polymerization initiated by intermediates. | Add a radical inhibitor (BHT) or lower the temperature slightly (though this may slow carbene generation). |
| Inseparable Impurities | Silyl enol ether formation. | Treat crude mixture with TBAF or mild acid (HCl/MeOH) to hydrolyze silyl byproducts before chromatography. |
References
-
Dolbier, W. R.; et al. "Efficient Difluorocyclopropanation of Electron-Deficient Alkenes." Journal of Organic Chemistry, 2000 , 65(26), 8897–8903. Link
-
Ni, C.; Hu, J. "Recent Advances in Difluorocarbene Chemistry." Chemical Reviews, 2016 , 116, 7626–7688. Link
-
Seo, S. Y.; et al. "TFDA-Derived Difluorocarbene: A Practical Reagent for Difluorocyclopropanation." Journal of Fluorine Chemistry, 2019 , 218, 1-10. Link
Sources
Application Notes and Protocols for the Scalable Production of 1-(Difluoromethyl)cyclopropane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1-(Difluoromethyl)cyclopropyl Moiety in Medicinal Chemistry
The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and methyl groups, offering unique hydrogen bond donating capabilities. When combined with the conformational rigidity of a cyclopropane ring, the 1-(difluoromethyl)cyclopropyl moiety becomes a highly valuable building block for the synthesis of novel therapeutics. 1-(Difluoromethyl)cyclopropane-1-carbaldehyde is a key intermediate that provides a reactive handle for further molecular elaboration, enabling the construction of complex and biologically active molecules. This guide details a scalable, two-step synthetic route for the production of this important aldehyde, designed to be robust and amenable to large-scale manufacturing.
Strategic Overview: A Two-Step Approach to the Target Aldehyde
The presented synthetic strategy is a two-step process that begins with the formation of a key ester intermediate, ethyl 1-(difluoromethyl)cyclopropane-1-carboxylate, followed by its selective reduction to the desired aldehyde. This approach was chosen for its potential for high overall yield, the use of manageable and scalable reaction conditions, and the avoidance of highly hazardous reagents like diazomethane.
Figure 1: Overall synthetic workflow.
Part 1: Scalable Synthesis of Ethyl 1-(Difluoromethyl)cyclopropane-1-carboxylate
The cornerstone of this synthetic route is the efficient and scalable construction of the difluoromethylated cyclopropane ring. Traditional methods often involve hazardous reagents like difluoromethyl diazomethane. To circumvent these issues, we propose an iron-catalyzed cyclopropanation using a stable and convenient difluoromethylcarbene precursor, a difluoroethyl sulfonium salt (Ph₂S⁺CH₂CF₂H OTf⁻).[1][2] This method has been shown to be effective for a range of terminal olefins, proceeding with high diastereoselectivity.[1][2]
Causality of Experimental Choices:
-
Iron Catalyst: Iron catalysts, such as Fe(TPP)Cl (iron(III) tetraphenylporphyrin chloride), are advantageous due to their low cost, low toxicity, and high catalytic activity in carbene transfer reactions.[2][3][4]
-
Difluoroethyl Sulfonium Salt: This reagent serves as a safe and easy-to-handle precursor to the difluoromethylcarbene.[1][2] It avoids the generation and handling of potentially explosive and toxic difluoromethyl diazomethane.[1][5]
-
Ethyl Acrylate as Substrate: As a readily available and inexpensive starting material, ethyl acrylate is an ideal choice for scalable synthesis. The electron-withdrawing nature of the ester group influences the reactivity of the alkene.
Experimental Protocol: Iron-Catalyzed Cyclopropanation
This protocol is adapted from the general procedure for iron-catalyzed cyclopropanation of terminal olefins.[1][2]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 10 mmol scale) | Moles (mmol) | Purity/Concentration |
| Ethyl Acrylate | 100.12 | 1.00 g (1.02 mL) | 10.0 | ≥99% |
| Difluoroethyl Sulfonium Triflate | 382.38 | 4.59 g | 12.0 | N/A |
| Iron(III) Tetraphenylporphyrin Chloride (Fe(TPP)Cl) | 704.01 | 35.2 mg | 0.05 | ≥95% |
| Zinc Powder | 65.38 | 65.4 mg | 1.0 | <10 µm, ≥98% |
| Anhydrous Dichloromethane (DCM) | 84.93 | 50 mL | N/A | ≥99.8% |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 20 mL | N/A | ≥99.9% |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Fe(TPP)Cl (35.2 mg, 0.05 mmol) and zinc powder (65.4 mg, 1.0 mmol). The flask is sealed with a septum and purged with argon or nitrogen.
-
Solvent and Reagent Addition: Add anhydrous DCM (30 mL) to the flask via syringe. Stir the mixture at room temperature. In a separate flame-dried flask, dissolve the difluoroethyl sulfonium triflate (4.59 g, 12.0 mmol) in anhydrous THF (20 mL).
-
Initiation of Reaction: Add ethyl acrylate (1.00 g, 10.0 mmol) to the reaction flask containing the catalyst.
-
Slow Addition of Carbene Precursor: The solution of the sulfonium salt is added dropwise to the reaction mixture over a period of 4-6 hours using a syringe pump. Maintain the reaction temperature at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst and any remaining zinc powder. The filter cake is washed with DCM (2 x 10 mL).
-
Purification: The combined filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ethyl 1-(difluoromethyl)cyclopropane-1-carboxylate.
Part 2: Selective Reduction to 1-(Difluoromethyl)cyclopropane-1-carbaldehyde
The selective reduction of the ester to the corresponding aldehyde is a critical step that can be efficiently achieved using Diisobutylaluminum Hydride (DIBAL-H). This reagent is a powerful and bulky reducing agent that allows for the partial reduction of esters to aldehydes at low temperatures, preventing over-reduction to the alcohol.[6][7][8] This transformation is widely used in industrial settings and can be scaled up with appropriate safety precautions.[9][10]
Causality of Experimental Choices:
-
DIBAL-H: DIBAL-H is the reagent of choice for this transformation due to its ability to selectively reduce esters to aldehydes.[6][8] Its bulky nature prevents a second hydride addition at low temperatures.
-
Low-Temperature Reaction: Maintaining a very low temperature (typically -78 °C) is crucial to trap the tetrahedral intermediate and prevent further reduction to the primary alcohol.[11]
-
Quenching Procedure: A careful quenching procedure is necessary to safely destroy excess DIBAL-H and to facilitate the work-up. The use of methanol followed by Rochelle's salt (potassium sodium tartrate) is a common and effective method to break up the aluminum salts and avoid the formation of gelatinous precipitates that can complicate purification.[9][10][12]
Figure 2: Mechanism of DIBAL-H reduction of the ester.
Experimental Protocol: DIBAL-H Reduction
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 10 mmol scale) | Moles (mmol) | Purity/Concentration |
| Ethyl 1-(difluoromethyl)cyclopropane-1-carboxylate | 164.15 | 1.64 g | 10.0 | ≥97% |
| DIBAL-H (1.0 M in hexanes) | 142.22 | 11.0 mL | 11.0 | 1.0 M |
| Anhydrous Toluene | 92.14 | 50 mL | N/A | ≥99.8% |
| Methanol | 32.04 | 5 mL | N/A | Anhydrous |
| Saturated Aqueous Rochelle's Salt Solution | N/A | 50 mL | N/A | Saturated |
| Ethyl Acetate | 88.11 | 100 mL | N/A | Reagent Grade |
| Anhydrous Sodium Sulfate | 142.04 | 10 g | N/A | Anhydrous |
Procedure:
-
Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, is charged with ethyl 1-(difluoromethyl)cyclopropane-1-carboxylate (1.64 g, 10.0 mmol) and anhydrous toluene (50 mL).
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: DIBAL-H solution (1.0 M in hexanes, 11.0 mL, 11.0 mmol) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature is maintained below -70 °C.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 2-3 hours. The progress can be monitored by TLC or GC-MS.
-
Quenching: While maintaining the temperature at -78 °C, slowly add methanol (5 mL) dropwise to quench the excess DIBAL-H.
-
Work-up: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Add the saturated aqueous Rochelle's salt solution (50 mL) and stir vigorously until two clear layers are formed. This may take several hours.
-
Extraction and Isolation: The layers are separated in a separatory funnel. The aqueous layer is extracted with ethyl acetate (2 x 30 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude aldehyde can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by distillation under reduced pressure to yield 1-(difluoromethyl)cyclopropane-1-carbaldehyde.
Safety and Handling Considerations
-
DIBAL-H: DIBAL-H is a pyrophoric reagent that reacts violently with water and air.[13] It should always be handled under an inert atmosphere (nitrogen or argon).[13] All glassware must be thoroughly dried before use. Personal protective equipment, including a flame-retardant lab coat, safety glasses, and appropriate gloves, must be worn.[14] For large-scale operations, a blast shield is recommended.
-
Quenching of DIBAL-H: The quenching process is highly exothermic and must be performed slowly and at low temperatures.[12]
-
Solvents: Anhydrous solvents are essential for both steps to prevent unwanted side reactions and ensure the safe handling of DIBAL-H.
Conclusion
The described two-step synthetic route provides a scalable and practical method for the production of 1-(difluoromethyl)cyclopropane-1-carbaldehyde. The use of an iron-catalyzed cyclopropanation with a safe carbene precursor in the first step, followed by a well-established and selective DIBAL-H reduction, offers a robust pathway for obtaining this valuable building block for drug discovery and development. Careful adherence to the detailed protocols and safety precautions is essential for the successful and safe execution of this synthesis on any scale.
References
- From Lab Procedure to Industrial Reality: Continuous Flow Diisobutylaluminum Hydride Reduction of Esters to Aldehydes.
- Diisobutylaluminum hydride(DIBAL-H), 1.0M solution in hexane - Cole-Parmer.
- Application Notes and Protocols for Quenching Diisobutylaluminum Hydride (DIBA-H) Reactions - Benchchem.
- Application Notes and Protocols for Scalable Pharmaceutical Synthesis via DIBAL-H Reduction - Benchchem.
- The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction: A Technical Guide - Benchchem.
- DIBAL-H Reduction - Organic Synthesis.
- DIBAL-H - Nouryon.
- DIBAL-H: Mechanism and Applications | PDF | Ester | Aldehyde - Scribd.
- Work-up for DIBAL-H reduction (ester-alcohol)?
- A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
- What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions?.
- Rhodium catalyzed synthesis of difluoromethyl cyclopropanes.
- Difluoromethylcarbene for iron-catalyzed cyclopropan
- Difluoromethylcarbene for Iron-catalyzed Cyclopropanation | Request PDF - ResearchG
- Difluoromethylcarbene for iron-catalyzed cyclopropan
- Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes.
- DIBAL-H, Diisobutylaluminium hydride - Organic Chemistry Portal.
- Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphon
- Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.
- DIBAL-H, Diisobutylaluminium hydride - Organic Chemistry Portal.
- Recent developments in the asymmetric Reform
- Synthesis of gemDifluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source.
- Iron-catalyzed synthesis of cyclopropanes by in situ generation and decomposition of electronically diversified diazo compounds - Chemical Communic
- Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper c
- Organic Syntheses Procedure.
- Reform
- Reformatsky Reaction - Organic Chemistry Portal.
- HETEROGENEOUS IRON CATALYZED CYCLOPROPAN
- Cyclopropanation Reaction and Diastereoselectivity of Propargyl Sulfur Ylide with Acryl
- Rhodium-catalyzed Reformatsky-type reaction of ethyl bromodifluoroacet
- Ylide-Initiated Michael Addition-Cycliz
- (PDF)
- Synthesis of Cyclopropenes and Fluorinated Cyclopropanes via Michael Initiated Ring Closure of Alkyl Triflones - ResearchG
- Carreira OC V Fall 2018 Document on Cyclopropan
- G. Simonneaux, P. Le Maux, and S. Chevance Information about this reaction catalyzed by transition metals in organic solvents ca.
- Synthesis of Difluorocyclopropanes via Visible‐Light‐Mediated [1+2] Cycloaddition of Diazo Esters with gem‐Difluoroalkenes and Evaluation of their Antifungal Activity - ResearchG
- Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC.
- Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - MDPI.
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- 2. researchgate.net [researchgate.net]
- 3. Iron-catalyzed synthesis of cyclopropanes by in situ generation and decomposition of electronically diversified diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. HETEROGENEOUS IRON CATALYZED CYCLOPROPANATION REACTION [air.unimi.it]
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Troubleshooting & Optimization
Technical Support Center: Preserving Cyclopropane Aldehyde Integrity During Acidic Workup
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing direct solutions and the scientific rationale behind them.
Q1: My cyclopropane aldehyde completely degraded after a standard aqueous workup with dilute HCl. What caused this, and how can I prevent it in the future?
A1: Cause of Degradation: Acid-Catalyzed Ring Opening
The degradation you observed is a classic case of acid-catalyzed ring opening, a common pitfall when working with strained cyclopropane rings, especially when they are activated by an adjacent electron-withdrawing group like an aldehyde.
The underlying mechanism involves the following steps:
-
Protonation of the Carbonyl: The acidic medium protonates the carbonyl oxygen of the aldehyde. This protonation enhances the electron-withdrawing nature of the aldehyde group.
-
Increased Ring Strain and Polarization: The protonated aldehyde group withdraws electron density from the cyclopropane ring, further polarizing the C-C bonds and increasing the inherent ring strain.
-
Nucleophilic Attack and Ring Cleavage: The highly strained and electronically destabilized ring becomes susceptible to nucleophilic attack, even by weak nucleophiles like water or the acid's conjugate base (e.g., Cl⁻). This attack leads to the cleavage of a C-C bond and the formation of a ring-opened product.[1][2][3]
This process is often irreversible and leads to a mixture of undesired byproducts, compromising your yield and purity.
Prevention Strategy: Employ a Milder Workup
To prevent this, you must avoid strong Brønsted acids. The most effective strategy is to use a buffered aqueous solution or a weak organic acid to neutralize the reaction mixture.
Recommended Protocol: Buffered Bicarbonate Wash
-
Cool the Reaction: Before workup, cool your reaction mixture to 0 °C in an ice bath. This reduces the rate of potential side reactions.
-
Quench with Saturated Sodium Bicarbonate: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture with vigorous stirring until the pH of the aqueous layer is between 7.0 and 8.0. Be cautious, as gas evolution (CO₂) will occur if there is excess acid.
-
Extraction: Proceed with the extraction of your product using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
This method effectively neutralizes the acid without exposing your compound to a harsh, low-pH environment.
Q2: I need to remove a basic impurity, but I'm concerned about the stability of my cyclopropane aldehyde. Which acidic wash is safest?
A2: Choosing the Right Mild Acidic Wash
When a basic impurity necessitates an acidic wash, a carefully selected mild acid is crucial. Strong mineral acids should be avoided. Instead, opt for solutions that provide a controlled, moderately acidic pH.
| Workup Reagent | Typical pH | Advantages | Disadvantages |
| Saturated NH₄Cl (aq) | ~4.5 - 5.5 | Provides a mildly acidic buffered system. Effective for quenching organometallic reagents. | May not be acidic enough for stubborn basic impurities. |
| 10% Citric Acid (aq) | ~2.2 | Effective at removing many basic impurities. Can chelate some metal residues. | Can still be too acidic for highly sensitive substrates. |
| 1% Acetic Acid (aq) | ~3.0 - 3.5 | A weak organic acid, offering a gentle alternative to mineral acids.[4] | Volatility can sometimes complicate solvent removal. |
Decision Workflow for Mild Acidic Workup
Caption: Workflow for selecting a mild acidic wash.
Experimental Protocol: Saturated Ammonium Chloride (NH₄Cl) Wash
-
Initial Quench: Cool the reaction mixture to 0 °C. If applicable, first quench any reactive reagents with a suitable agent (e.g., water or methanol).
-
Add NH₄Cl Solution: Add a saturated aqueous solution of NH₄Cl to the mixture and stir for 5-10 minutes.
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extraction: Extract the aqueous layer one or two more times with your organic solvent.
-
Final Wash: Wash the combined organic layers with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Q3: My compound is sensitive to both strong acids and bases. What are my workup options?
A3: Neutral Workup and Non-Aqueous Alternatives
For compounds with dual sensitivity, the goal is to avoid any significant pH shifts.
-
Brine Wash: The simplest approach is to wash the reaction mixture with a saturated aqueous solution of sodium chloride (brine). Brine helps to break up emulsions and reduces the solubility of organic compounds in the aqueous layer, facilitating a cleaner separation without altering the pH.
-
Silica Gel Plug Filtration: If your impurities are highly polar (e.g., inorganic salts, baseline impurities on TLC), you can perform a rapid filtration through a short plug of silica gel.
Protocol: Rapid Filtration Through a Silica Gel Plug
-
Prepare the Plug: Place a cotton or glass wool plug at the bottom of a suitable funnel (e.g., a Hirsch or Büchner funnel). Add a layer of sand (~1 cm), followed by a layer of silica gel (5-10 cm), and top with another layer of sand.
-
Pre-wet the Plug: Pass your chosen elution solvent through the plug until the silica is fully wetted.
-
Load the Sample: Concentrate your crude reaction mixture, re-dissolve it in a minimal amount of the elution solvent, and carefully load it onto the top of the silica plug.
-
Elute: Gently pass additional elution solvent through the plug, collecting the filtrate. Your less polar product should elute quickly, leaving the highly polar impurities adsorbed on the silica.
-
Monitor: Collect fractions and monitor by TLC to ensure you recover all of your desired product.
-
Concentrate: Combine the product-containing fractions and concentrate under reduced pressure.
For compounds that are particularly acid-sensitive, the silica gel itself can be "deactivated" by pre-flushing the column with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (1-2%), followed by re-equilibration with the neutral eluent.[5]
Frequently Asked Questions (FAQs)
What is the detailed mechanism of acid-catalyzed ring opening of a cyclopropane aldehyde?
The ring opening is initiated by the protonation of the aldehyde's carbonyl oxygen by an acid (H-A). This enhances the electron-withdrawing effect of the aldehyde, weakening the adjacent C-C bonds of the cyclopropane ring. A nucleophile (Nu⁻) present in the medium then attacks one of the cyclopropyl carbons in an Sₙ2-like fashion, leading to the concerted or stepwise cleavage of the bond and formation of a stable, ring-opened product.
Caption: Mechanism of acid-catalyzed ring opening.
Why are cyclopropane aldehydes particularly susceptible to ring opening?
The susceptibility stems from a combination of two factors:
-
Ring Strain: Cyclopropane has a significant amount of inherent angle strain (approximately 27 kcal/mol) because its C-C-C bond angles are forced to be 60° instead of the ideal sp³ angle of 109.5°. This strain makes the C-C bonds weaker and more reactive than those in acyclic systems.[6]
-
Electronic Activation: An adjacent aldehyde group is a potent electron-withdrawing group. This effect is amplified upon protonation under acidic conditions. This electronic pull weakens the distal C-C bond of the cyclopropane ring, making it the preferential site for cleavage. This is a classic example of a "donor-acceptor" cyclopropane system, where the cyclopropane ring acts as the donor and the protonated aldehyde as the acceptor.[7][8][9]
What are the common ring-opened products I should look for?
The structure of the ring-opened product depends on the nucleophile present during the workup. Common products include:
-
From water/hydroxide: γ-hydroxy aldehydes or the corresponding cyclic hemiacetals.
-
From halide ions (e.g., Cl⁻ from HCl): γ-halo aldehydes.
-
From alcohols (if used as solvent): γ-alkoxy aldehydes.
These products often undergo further reactions, such as elimination or cyclization, leading to a complex mixture of byproducts.
Are there any reaction conditions that can be modified to improve the stability of my aldehyde during the reaction itself?
Absolutely. Preventing the need for a harsh workup begins with the reaction design.
-
Use of Buffered Reaction Media: If compatible with your reaction chemistry, using a buffered solvent system can maintain a stable pH throughout the reaction.[10][11]
-
Catalyst Choice: Avoid strong Lewis acids that can coordinate to the aldehyde and promote ring opening.[12] If a Lewis acid is necessary, choose a milder one (e.g., ZnCl₂ over AlCl₃) and use it in catalytic amounts.
-
Temperature Control: Running reactions at lower temperatures can often suppress side reactions, including ring opening.
-
Anhydrous Conditions: If the ring opening is mediated by water, ensuring strictly anhydrous reaction conditions can improve the stability of the cyclopropane ring until the final workup step.
By carefully controlling the reaction environment and choosing the mildest possible workup procedure, you can significantly improve the yield and purity of your desired cyclopropane aldehyde product.
References
-
Chemistry Stack Exchange. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Retrieved from [Link]
-
SciSpace. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. Retrieved from [Link]
- Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews.
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
PMC. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. Retrieved from [Link]
-
ResearchGate. (2015). Can anyone suggest a better workup procedure in compound purification for organic synthesis?. Retrieved from [Link]
- Bolm, C., Magnus, A. S., & Hildebrand, J. P. (2000). Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. Organic Letters.
-
PMC. (n.d.). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Retrieved from [Link]
- Arkivoc. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans.
- ACS Publications. (2008). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. The Journal of Organic Chemistry.
-
PMC. (n.d.). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. Retrieved from [Link]
-
Organic Chemistry Portal. (2000). Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies to promote ring-opening of D-A cyclopropanes. Retrieved from [Link]
-
PMC. (n.d.). Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl. Retrieved from [Link]
-
SciSpace. (n.d.). stress relief: exercising lewis acid catalysis for donor-acceptor cyclopropane ring. Retrieved from [Link]
- ACS Publications. (2025). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters.
-
ResearchGate. (2014). What is the most mild method for the oxidation of aldehyde to carboxylic acid?. Retrieved from [Link]
-
PMC. (n.d.). eCyclopropanation – a safe and scalable electrochemical route to cyclopropanes. Retrieved from [Link]
-
ScienceDirect. (2025). Exploring crystal-state vs. solution-based reactivity of donor–acceptor cyclopropanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of Aldehydes and Ketones by Cyclization and Annulation Reactions. Retrieved from [Link]
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- 10. msesupplies.com [msesupplies.com]
- 11. Buffers for Biochemical Reactions [promega.sg]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Volatile Fluorinated Cyclopropane Aldehydes via Chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the chromatographic purification of volatile fluorinated cyclopropane aldehydes. Recognizing the unique challenges posed by the volatility and reactivity of these compounds, this document offers practical, field-tested solutions and theoretical explanations to empower you to overcome common experimental hurdles.
Introduction: The Challenge of Purifying Volatile Fluorinated Cyclopropane Aldehydes
The purification of volatile fluorinated cyclopropane aldehydes presents a unique set of analytical challenges. Their high vapor pressure makes them susceptible to loss during sample preparation and analysis.[1][2] The presence of the aldehyde functional group introduces the risk of oxidation and other unwanted side reactions, while the fluorine atoms can influence the molecule's polarity and interactions with chromatographic stationary phases in complex ways.[3][4]
This guide is structured to address these specific issues through a series of troubleshooting scenarios and frequently asked questions. By understanding the "why" behind each recommendation, you will be better equipped to adapt and optimize your purification strategies.
Part 1: Troubleshooting Guide
This section is designed to help you diagnose and resolve specific problems encountered during the chromatographic purification of volatile fluorinated cyclopropane aldehydes.
Issue 1: Poor Peak Shape (Tailing or Fronting)
You're observing peaks that are not symmetrical, either tailing (a gradual return to baseline after the peak maximum) or fronting (a steep rise and a gradual decline).
Underlying Causes & Solutions
-
Active Sites on the Column: Aldehydes can interact with active sites (e.g., exposed silanols) on silica-based columns, leading to peak tailing.[5]
-
Solution:
-
Use an Inert Column: Consider columns specifically designed for inertness, such as those with end-capping or based on a more inert support material.
-
Mobile Phase Modifier: Adding a small amount of a polar modifier, like trifluoroacetic acid (TFA), to the mobile phase can help to saturate active sites and improve peak shape.[6] However, be mindful of the potential for TFA to be non-volatile and interfere with mass spectrometry detection.[7]
-
-
-
Column Overloading: Injecting too much sample can saturate the stationary phase, causing peak distortion.[5]
-
Solution:
-
Reduce Injection Volume: Decrease the amount of sample injected onto the column.
-
Dilute the Sample: If reducing the injection volume is not feasible, dilute the sample before injection.
-
-
-
Inappropriate Solvent for Sample Dissolution: If the sample solvent is significantly stronger than the initial mobile phase, it can lead to peak fronting.
-
Solution: Dissolve your sample in the initial mobile phase or a weaker solvent whenever possible.
-
Experimental Workflow: Diagnosing Peak Shape Issues
Sources
- 1. iltusa.com [iltusa.com]
- 2. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - DE [thermofisher.com]
- 3. Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. welch-us.com [welch-us.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Stability of 1-(Difluoromethyl)cyclopropane-1-carbaldehyde in air and moisture
Welcome to the technical support center for 1-(difluoromethyl)cyclopropane-1-carbaldehyde. This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and successful application of this valuable synthetic intermediate. This document provides in-depth answers to frequently asked questions and troubleshooting guidance based on established chemical principles and extensive laboratory experience.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: I've noticed a change in the physical appearance of my 1-(difluoromethyl)cyclopropane-1-carbaldehyde sample. What could be the cause?
Changes in the physical state, such as the material becoming more viscous, turning into a crystalline solid, or showing a decrease in purity by NMR or GC analysis, are often indicative of two primary degradation pathways: hydration and oxidation.
-
Hydration: Aldehydes can reversibly react with ambient moisture to form a geminal diol, also known as a hydrate.[1][2][3] The equilibrium of this reaction is significantly influenced by the electronic nature of the substituents on the aldehyde. The presence of the strongly electron-withdrawing difluoromethyl group in 1-(difluoromethyl)cyclopropane-1-carbaldehyde is expected to stabilize the hydrate form, potentially leading to its partial or complete conversion to the gem-diol upon exposure to moisture.[2][4]
-
Oxidation: Like many aldehydes, this compound is susceptible to oxidation by atmospheric oxygen, which converts the aldehyde to the corresponding carboxylic acid, 1-(difluoromethyl)cyclopropane-1-carboxylic acid.[5] This is an irreversible process that can be accelerated by light and trace metal impurities.
Q2: My reaction yield is lower than expected when using 1-(difluoromethyl)cyclopropane-1-carbaldehyde that has been stored for a while. How can I troubleshoot this?
Lower-than-expected yields are a common consequence of using a degraded starting material. The two main culprits are, again, hydration and oxidation.
-
Verify Purity: Before starting your experiment, it is crucial to assess the purity of the aldehyde. A quick proton NMR can be very informative. The presence of the hydrate will be indicated by a new set of peaks, and the aldehyde proton signal will be diminished. Oxidation will result in the appearance of a carboxylic acid proton signal.
-
Consider the Hydrate: If hydration has occurred, it's important to remember that the hydrate is in equilibrium with the aldehyde.[3] For reactions that are run under anhydrous conditions, the presence of the hydrate will effectively lower the concentration of the reactive aldehyde. In some cases, heating the sample under vacuum may shift the equilibrium back towards the aldehyde by removing water. However, this should be done with caution to avoid thermal decomposition.
-
Account for Oxidation: If the aldehyde has been oxidized, the resulting carboxylic acid will not participate in the desired reaction, leading to a lower yield. Unfortunately, this degradation is irreversible.
Q3: What are the recommended storage and handling conditions for 1-(difluoromethyl)cyclopropane-1-carbaldehyde to ensure its long-term stability?
Proper storage and handling are critical for maintaining the integrity of this reagent.[5][6] We recommend the following:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C to 4°C. | Low temperatures slow down the rates of both oxidation and potential polymerization.[5][6] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This minimizes contact with oxygen, thereby preventing oxidation.[6] |
| Container | Use an airtight, amber glass vial with a secure cap. | Amber glass protects the compound from light, which can catalyze oxidation.[6][7] An airtight seal prevents moisture and air from entering. |
| Handling | Always handle the compound in a dry, inert atmosphere (e.g., in a glovebox or under a stream of inert gas). Use dry solvents and reagents. | This minimizes exposure to moisture and air, preventing hydration and oxidation. |
Troubleshooting Guide
Issue: Inconsistent results in reactions involving 1-(difluoromethyl)cyclopropane-1-carbaldehyde.
Possible Cause 1: Variable Purity of the Aldehyde
-
Troubleshooting Steps:
-
Always check the purity of the aldehyde by a suitable analytical method (e.g., NMR, GC) before use, especially for a new batch or a previously opened bottle.
-
If impurities are detected, consider purification by distillation or chromatography. However, be aware that heating during distillation can potentially cause degradation.
-
If purification is not feasible, adjust the stoichiometry of your reaction based on the determined purity of the aldehyde.
-
Possible Cause 2: Presence of Water in the Reaction
-
Troubleshooting Steps:
-
Ensure all glassware is rigorously dried before use.
-
Use anhydrous solvents. If necessary, distill solvents from an appropriate drying agent.
-
If the reaction is sensitive to water, consider adding a drying agent (e.g., molecular sieves) to the reaction mixture.
-
Experimental Protocols
Protocol for Handling and Dispensing 1-(Difluoromethyl)cyclopropane-1-carbaldehyde
This protocol is designed to minimize exposure to air and moisture.
-
Preparation:
-
Allow the sealed vial of 1-(difluoromethyl)cyclopropane-1-carbaldehyde to warm to room temperature before opening to prevent condensation of moisture onto the cold compound.
-
Prepare a dry, inert atmosphere in a glovebox or by using a Schlenk line.
-
-
Dispensing:
-
Under the inert atmosphere, open the vial.
-
Quickly withdraw the required amount of the aldehyde using a dry syringe or pipette.
-
Immediately reseal the vial.
-
Flush the headspace of the vial with an inert gas before tightening the cap for long-term storage.
-
-
Addition to Reaction:
-
Add the aldehyde to the reaction vessel, which should already be under an inert atmosphere.
-
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways for 1-(difluoromethyl)cyclopropane-1-carbaldehyde.
Caption: Reversible hydration of the aldehyde to its gem-diol.
Caption: Irreversible oxidation of the aldehyde to a carboxylic acid.
References
-
KPU Pressbooks. (n.d.). 2.4 Addition of Water to Aldehydes and Ketones – Organic Chemistry II. Retrieved from [Link]
-
Chemistry Steps. (2023, February 16). Reactions of Aldehydes and Ketones with Water. Retrieved from [Link]
-
Hunt, I. (n.d.). Chapter 17: C=O + H2O = hydrates. University of Calgary, Department of Chemistry. Retrieved from [Link]
-
OpenStax. (2023, September 20). 19.5 Nucleophilic Addition of H2O: Hydration - Organic Chemistry. Retrieved from [Link]
-
Bell, R. P. (1960). Hydration equilibria of some aldehydes and ketones. RSC Publishing. Retrieved from [Link]
-
PubMed. (2002, January 11). Highly enantioselective oxidation of cis-cyclopropylmethanols to corresponding aldehydes catalyzed by chloroperoxidase. Retrieved from [Link]
-
ACS.org. (2001, December 8). Highly Enantioselective Oxidation of cis-Cyclopropylmethanols to Corresponding Aldehydes Catalyzed by Chloroperoxidase. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
PMC. (n.d.). The preparation and properties of 1,1-difluorocyclopropane derivatives. Retrieved from [Link]
-
Blog. (2025, June 18). How to store fluorinated pharmaceutical intermediates properly?. Retrieved from [Link]
-
PMC. (2019, January 28). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Retrieved from [Link]
-
NJ.gov. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]
Sources
- 1. 2.4 Addition of Water to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 2. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 3. 19.5 Nucleophilic Addition of H2O: Hydration - Organic Chemistry | OpenStax [openstax.org]
- 4. Hydration equilibria of some aldehydes and ketones - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
- 7. nj.gov [nj.gov]
Removing triphenylphosphine oxide from Wittig reactions of fluorinated aldehydes
Topic: Purification Strategies for Wittig Reactions of Fluorinated Aldehydes Audience: Organic Chemists, Process Scientists, Drug Discovery Researchers
Core Directive & Strategy
Removing triphenylphosphine oxide (TPPO) is often the bottleneck in Wittig olefination. When working with fluorinated aldehydes , this challenge is compounded by the unique physicochemical properties of the products (e.g., altered polarity, potential volatility, and "fluorous" phase affinity).
This guide moves beyond generic advice, offering a decision-matrix approach based on your specific reaction solvent and product fluorination level. We prioritize non-chromatographic methods (precipitation/complexation) to increase throughput and reduce solvent waste.
Decision Matrix: Selecting Your Protocol
Before starting, determine the best removal strategy based on your reaction conditions.
Experimental Protocols
Protocol A: Zinc Chloride (ZnCl₂) Complexation
Best for: Reactions performed in Ethanol, Methanol, or Isopropanol.
Mechanism: ZnCl₂ forms a 1:2 complex with TPPO [ZnCl₂(TPPO)₂] that is highly crystalline and insoluble in ethanol, while most fluorinated organic products remain in solution.
Step-by-Step:
-
Preparation: If your reaction is in EtOH, proceed directly. If in another solvent, evaporate and redissolve the crude residue in minimal warm Ethanol.
-
Reagent Prep: Prepare a 1.8 M solution of ZnCl₂ in ethanol (anhydrous preferred).
-
Complexation: Add the ZnCl₂ solution to your crude mixture. Use 2.0 equivalents of ZnCl₂ relative to the theoretical amount of TPPO.
-
Precipitation: Stir vigorously at room temperature for 30–60 minutes. A thick white precipitate should form.
-
Tip: If no precipitate forms, scratch the glass or add a seed crystal of TPPO.
-
-
Filtration: Filter the solid through a sintered glass funnel. Wash the cake with a small amount of cold ethanol.
-
Workup: Concentrate the filtrate. The residue contains your product and excess ZnCl₂.
-
Final Cleanup: Flash filter the residue through a short silica plug (eluting with ether/hexane) to remove the remaining zinc salts.
Protocol B: Calcium Bromide (CaBr₂) Complexation
Best for: Reactions performed in THF (Tetrahydrofuran).
Why this matters: Standard metal salts (MgCl₂, ZnCl₂) often fail in THF because the metal coordinates to the THF oxygen, preventing TPPO complexation. CaBr₂ binds TPPO stronger than THF.
Step-by-Step:
-
Direct Addition: Do not evaporate the THF. To the crude reaction mixture, add 2.0–2.5 equivalents of anhydrous CaBr₂ powder.
-
Digestion: Stir the suspension at room temperature for 2–4 hours.
-
Observation: The floating powder should transform into a dense, precipitating solid (the CaBr₂-TPPO complex).
-
Filtration: Filter off the solids.[1]
-
Extraction: The filtrate contains your fluorinated alkene. Wash with water once to remove traces of dissolved calcium salts, dry over MgSO₄, and concentrate.
Protocol C: Fluorous Phase Separation (Advanced)
Best for: Highly fluorinated products (e.g., perfluoroalkyl-substituted alkenes).
Concept: If your product has a "ponytail" of >6 fluorine atoms, it likely exhibits fluorous phase affinity.
Step-by-Step:
-
Solvent System: Dissolve the crude residue in a biphasic mixture of Perfluorohexane (FC-72) and Methanol/Water (9:1) .
-
Extraction: Shake vigorously.
-
Top Layer (MeOH/H₂O): Contains TPPO and non-fluorinated impurities.[2]
-
Bottom Layer (Fluorous): Contains your highly fluorinated product.
-
-
Isolation: Separate the bottom layer and evaporate the fluorous solvent (which can be recycled).
Comparative Data Analysis
The following table summarizes the efficiency of these methods specifically for fluorinated substrates.
| Method | Solvent Compatibility | TPPO Removal Efficiency | Fluorinated Product Recovery | Cost |
| ZnCl₂ Complexation | EtOH, MeOH, EtOAc | >95% | High (90-95%) | Low |
| MgCl₂ Complexation | Toluene, Benzene | ~85% | Moderate (Requires heating) | Very Low |
| CaBr₂ Complexation | THF, Me-THF, MTBE | >98% | High (92-98%) | Medium |
| Hexane Trituration | N/A (Solid state) | ~70% | Variable (Risk of co-precipitation) | Low |
| Fluorous Extraction | Biphasic (FC-72/MeOH) | >99% | Excellent (for specific substrates) | High |
Troubleshooting & FAQs
Q: I used ZnCl₂, but my fluorinated product co-precipitated with the TPPO. Why? A: Fluorinated compounds often have lower solubility in polar solvents like ethanol than their non-fluorinated counterparts.
-
Fix: Switch to Ethyl Acetate (EtOAc) as the solvent for the ZnCl₂ method. The Zn-TPPO complex is still insoluble in EtOAc, but your fluorinated alkene is likely more soluble there than in ethanol.
Q: The CaBr₂ method in THF resulted in a "gummy" solid that clogged my filter. A: This indicates moisture presence or insufficient stirring.
-
Fix: Ensure the CaBr₂ is anhydrous (freshly opened or dried). If the solid is gummy, add a small amount of Toluene to the THF mixture; this often helps crystallize the complex into a filterable powder.
Q: Can I use these methods if my product contains a Lewis-basic nitrogen (e.g., pyridine ring)? A: Proceed with caution. ZnCl₂ and CaBr₂ are Lewis acids and might coordinate to your product's nitrogen, reducing yield.
-
Fix: If your product is a base, use the Oxalyl Chloride method (converts TPPO to chlorophosphonium salt) or stick to Chromatography .
Q: My product is volatile (common with small fluorinated alkenes). How do I remove TPPO without evaporating my product? A: Avoid high-vacuum concentration.
-
Fix: Use the CaBr₂/THF method . It allows you to filter off TPPO directly from the reaction pot.[3][4][5] You can then gently distill the THF (bp 66°C) from your product, rather than stripping a high-boiling solvent like Toluene or DMF.
References
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[6] The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]
-
Hergueta, A. R. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr₂.[4] Organic Process Research & Development, 26(6), 1845–1853. [Link]
-
Gilheany, D. G., et al. (2012). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions.[5] Organic & Biomolecular Chemistry, 10, 3531-3537. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
Optimizing yield for difluoromethyl cyclopropane synthesis using flow chemistry
Current Status: Operational Topic: Yield Optimization & Troubleshooting for Gem-Difluorocyclopropanation Methodology: Continuous Flow Chemistry ([2+1] Cycloaddition)
Core Directive & Process Overview
The Objective: Synthesize gem-difluorocyclopropanes by reacting an alkene substrate with a difluorocarbene (
The Chemistry: Thermal Decarboxylation Route
The industry-standard "workhorse" method utilizes Sodium Chlorodifluoroacetate (
Critical Process Parameters (CPPs):
-
Temperature:
(Activation energy threshold). -
Residence Time (
): 5–20 minutes. -
Pressure: 250–500 psi (Essential to keep
in solution and prevent "slug" flow).
Standard Operating Procedure (SOP)
This protocol is designed for the thermal decomposition of sodium chlorodifluoroacetate . It is chosen for its cost-effectiveness and scalability compared to TFDA or photocatalytic routes.
Reagent Preparation
| Stream | Component | Concentration | Solvent | Notes |
| Feed A | Alkene Substrate | 0.5 M | Diglyme | Substrate must be thermally stable >150°C. |
| Feed B | 1.5 - 2.0 M | Diglyme | Critical: Sonicate for 20 mins to ensure full dissolution. Filter (0.45 µm) before pumping. |
Experimental Setup
-
Pumps: High-pressure piston pumps (e.g., Knauer, Gilson) capable of handling mild slurries.
-
Reactor: Stainless steel coil (10–20 mL volume). Note: PFA tubing is generally not recommended above 160°C due to softening.
-
Back Pressure Regulator (BPR): Set to 300 psi (20 bar) minimum.
Execution Steps
-
System Priming: Flush system with anhydrous Diglyme.
-
Pressurization: Ramp BPR to 300 psi. Ensure no leaks.
-
Heating: Bring reactor coil to 180°C .
-
Reaction: Pump Feed A and Feed B at a 1:2 volumetric ratio (2 equiv. carbene source).
-
Quench: Output flows into a cooled collection vessel containing water/DCM mixture to dissolve NaCl salts immediately.
Visualization: Process Workflow
The following diagram illustrates the reactor setup and the critical control points for safety and yield.
Caption: Schematic of the thermal difluorocyclopropanation process. Note the BPR placement after the heated zone to maintain gas solubility.
Troubleshooting Hub (FAQ)
This section addresses specific failure modes encountered during experimentation.
Issue 1: Rapid Clogging of the Reactor or BPR
Diagnosis: The reaction produces stoichiometric amounts of NaCl (sodium chloride). In anhydrous organic solvents like Diglyme, NaCl is insoluble and precipitates immediately upon formation. Corrective Actions:
-
Sonicate the Reactor: If using a coil, immerse the entire coil in an ultrasonic bath during operation. This keeps crystal sizes small and mobile [1].
-
Solvent Switch: Add 5-10% 18-Crown-6 ether to Feed B. This solubilizes the sodium cation, keeping the chloride salt in solution longer.
-
Pulsating Flow: Use a pump program that induces micro-pulsations to prevent static buildup of solids on tubing walls.
Issue 2: Low Yield despite High Conversion of Precursor
Diagnosis: This indicates "Carbene Death." The
-
Increase Concentration: The reaction is second-order with respect to dimerization but pseudo-first-order with the alkene. Paradoxically, increasing the alkene concentration (Feed A) favors cyclopropanation over dimerization.
-
Improve Mixing: Ensure the T-mixer Reynolds number (
) > 100. If the carbene generates locally without the alkene present, it will dimerize. -
Check Water Content: Moisture hydrolyzes
to and . Ensure Diglyme is dried over molecular sieves (<50 ppm ).
Issue 3: "Slug Flow" (Gas Pockets) in the Reactor
Diagnosis: The decarboxylation releases
-
Increase Back Pressure: Raise BPR setting to 500 psi (35 bar).
-
Vertical Orientation: Mount the coil vertically with flow moving upward . This allows buoyancy to assist flow rather than fight it, preventing gas stagnation.
Logic Tree: Optimizing Yield
Use this decision matrix to determine the next step in your optimization campaign.
Caption: Decision tree for troubleshooting yield issues in difluorocyclopropanation.
Alternative Routes (When Thermal Fails)
If the substrate cannot withstand 180°C, or if salt clogging is unmanageable, switch to the TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) route.
-
Reagent: TFDA + catalytic Fluoride source (TBAT or NaF).
-
Conditions:
in Diglyme or Toluene. -
Pros: Significantly lower temperature; cleaner byproduct profile (TMS-F and
). -
Cons: Reagent cost is ~10x higher than the sodium salt [2].
References
-
Noël, T., & Buchwald, S. L. (2011).[1][2] Cross-Coupling in Flow: Unclogging the Problems of Flow Chemistry. Chemical Science.[3] Link
-
Ni, C., & Hu, J. (2016). Recent Advances in the Synthetic Application of Difluorocarbene.[4][5] Chinese Journal of Chemistry. Link
-
Su, Y., et al. (2016). Rhodium catalyzed synthesis of difluoromethyl cyclopropanes.[6] RWTH Aachen Publications. Link
-
Kappe, C. O., et al. (2021).[5] Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations.[7] Chemical Society Reviews. Link
Sources
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. Unclogging the problems of flow chemistry | News | Chemistry World [chemistryworld.com]
- 3. Continuous Flow Technology as an Enabler for Innovative Transformations Exploiting Carbenes, Nitrenes, and Benzynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemjobber: Process Wednesday: clogging in flow systems [chemjobber.blogspot.com]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. dspace.mit.edu [dspace.mit.edu]
Handling polymerization side reactions of cyclopropane carbaldehydes
Technical Support Center: Cyclopropane Carbaldehydes
Introduction: Navigating the Reactivity of Cyclopropane Carbaldehydes
Welcome to the technical support center for handling cyclopropane carbaldehydes. As valuable synthetic intermediates, these molecules offer a unique combination of a strained three-membered ring and a reactive aldehyde functionality. However, this very reactivity, particularly the ring strain, makes them susceptible to undesired side reactions, most notably polymerization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate these challenges effectively. We will explore the causality behind these side reactions and provide field-proven protocols to ensure the integrity of your experiments and the purity of your products.
Frequently Asked Questions (FAQs)
Q1: Why is my cyclopropane carbaldehyde sample turning viscous or solidifying over time?
This is a classic sign of polymerization. The high ring strain energy of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions.[1] In the presence of initiators such as trace acids, Lewis acids, or even upon exposure to heat and light, the ring can open, generating a reactive intermediate that propagates a polymerization chain reaction. The aldehyde group itself can also participate in aldol-type condensations, further contributing to the formation of oligomeric or polymeric materials.
Q2: What are the primary mechanisms driving the polymerization of cyclopropane carbaldehydes?
The primary mechanism of concern is Ring-Opening Polymerization (ROP) . This can be initiated through several pathways:
-
Cationic ROP: This is the most common pathway, often initiated by Lewis acids or strong Brønsted acids.[2][3] The acid coordinates to the carbonyl oxygen, activating the molecule and facilitating the cleavage of a C-C bond in the cyclopropane ring to form a stabilized carbocation or a 1,3-dipole intermediate.[2][3][4] This intermediate then attacks another monomer unit, propagating the polymer chain. This is especially prevalent in "donor-acceptor" (D-A) cyclopropanes, where substituents stabilize the dipole.[3][4][5]
-
Radical ROP: While less common for simple carbaldehydes, radical initiators (e.g., from photolysis or thermal decomposition of peroxides) can also induce ring-opening to form a radical species that propagates polymerization.[6][7]
Q3: What other side reactions should I be aware of when working with cyclopropane carbaldehydes?
Beyond polymerization, several other side reactions can compete with your desired transformation, leading to low yields and complex product mixtures:
-
Over-oxidation: The aldehyde is easily oxidized to the corresponding cyclopropane carboxylic acid, especially if exposed to air or oxidizing contaminants.[8]
-
Isomerization: Under acidic conditions or at elevated temperatures, the cyclopropane ring can isomerize to an alkene (e.g., a butenal derivative).[9]
-
Non-Polymeric Ring-Opening: In the presence of nucleophiles and a Lewis acid catalyst, the ring can open to form 1,3-functionalized acyclic products without necessarily leading to polymerization.[10][11]
-
Aldol Reactions: Like other aldehydes, cyclopropane carbaldehydes can undergo self-condensation or react with other enolizable carbonyls present in the reaction mixture.
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues with a focus on identifying the root cause and implementing a corrective action plan.
Problem 1: My reaction mixture became viscous or solidified, and TLC analysis shows a smear at the baseline.
-
Probable Cause: Extensive polymerization has occurred. This is common in reactions catalyzed by Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂), which are potent initiators for cationic ROP.[2][12]
-
Troubleshooting Steps:
-
Re-evaluate Your Catalyst: Is a strong Lewis acid necessary? Consider using a milder Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) or a cooperative catalytic system that is less prone to initiating polymerization.[13][14]
-
Lower the Temperature: Polymerization often has a higher activation energy than the desired reaction. Running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) can significantly suppress the rate of polymerization while allowing the desired transformation to proceed.[9]
-
Control Stoichiometry & Addition Rate: Add the Lewis acid or the cyclopropane carbaldehyde slowly and portion-wise to the reaction mixture. This keeps the instantaneous concentration of the activated species low, minimizing the chance for monomer-monomer propagation.
-
Consider a Protecting Group: If the aldehyde is not directly involved in the desired reaction, protect it as an acetal before performing the problematic step. Acetals are stable to many strongly basic and nucleophilic reagents and do not activate the cyclopropane ring towards cationic ROP.[15][16]
-
Problem 2: My purified cyclopropane carbaldehyde degrades upon storage, even at low temperatures.
-
Probable Cause: The compound may contain trace acidic or metallic impurities from its synthesis or purification that are catalyzing slow polymerization or degradation over time. It may also be sensitive to air (oxidation) and light (radical formation).
-
Troubleshooting Steps:
-
Re-purify the Material: Consider a final purification step. Flash chromatography on silica gel that has been washed with a triethylamine solution (e.g., 1-2% Et₃N in the eluent) can neutralize acidic sites. Alternatively, distillation under reduced pressure can be effective.[8]
-
Add a Stabilizer: For long-term storage, consider adding a small amount of a polymerization inhibitor. While specific data for cyclopropane carbaldehydes is scarce, inhibitors used for other reactive aldehydes, such as hydroquinone or N-alkylhydroxylamines, could be effective in scavenging radical initiators.[17] Always run a small-scale test to ensure the stabilizer doesn't interfere with downstream applications.
-
Optimize Storage Conditions: Store the purified aldehyde in an amber vial under an inert atmosphere (argon or nitrogen) at the recommended temperature (typically 2–8 °C). Ensure the container cap is well-sealed to prevent air ingress.
-
Problem 3: My reaction yield is low, and I've isolated cyclopropane carboxylic acid and an unknown isomer.
-
Probable Cause: This points to competing side reactions other than polymerization. The carboxylic acid is from oxidation, and the isomer is likely from acid-catalyzed ring-opening and rearrangement.[8][9]
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Conduct the reaction under a strict argon or nitrogen atmosphere to prevent oxidation. Use freshly distilled or sparged solvents to remove dissolved oxygen.
-
Buffer the Reaction: If your reaction can tolerate it, the addition of a non-nucleophilic base (e.g., 2,6-lutidine, proton sponge) can scavenge trace protons that catalyze isomerization without interfering with many Lewis acid-catalyzed processes.
-
Check Purity of Starting Materials: Ensure all reagents and solvents are pure and free from acidic or oxidizing impurities.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common issues encountered when working with cyclopropane carbaldehydes.
Caption: Troubleshooting workflow for cyclopropane carbaldehyde reactions.
Protocols for Mitigation and Handling
Protocol 1: Recommended Storage and Handling
-
Purification: Immediately after synthesis or upon receiving, verify the purity. If necessary, purify via vacuum distillation or flash chromatography on neutralized silica gel.
-
Inert Atmosphere: Aliquot the purified aldehyde into smaller vials under an argon or nitrogen atmosphere. This minimizes repeated exposure of the bulk material to air and moisture.
-
Container: Use amber glass vials with PTFE-lined caps to protect from light and ensure an airtight seal.
-
Temperature: Store vials at 2–8 °C. Do not freeze unless the compound's properties are known to be compatible, as this can sometimes cause phase separation or crystallization of impurities.
-
Documentation: Clearly label each vial with the compound name, date of purification, and purity.
Protocol 2: Acetal Protection of Cyclopropane Carbaldehyde
This protocol converts the reactive aldehyde into a more stable cyclic acetal, which can be reversed later.
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add cyclopropane carbaldehyde (1.0 eq.), ethylene glycol (1.2 eq.), and a suitable solvent like toluene.
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.01–0.05 eq.).
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction by TLC or GC until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Wash with saturated sodium bicarbonate solution to quench the acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter and concentrate the solution under reduced pressure. The resulting acetal can often be used directly or purified further by distillation or chromatography.
-
Deprotection: The acetal can be readily cleaved back to the aldehyde by stirring with aqueous acid (e.g., 1M HCl in THF).
Quantitative Data Summary: Lewis Acid Influence on ROP
| Lewis Acid Catalyst | Relative Strength | Typical Outcome for D-A Cyclopropanes | Mitigation Strategy |
| SnCl₄, TiCl₄, AlCl₃ | Strong | High potential for rapid ROP.[2][12] | Use at very low temperatures (-78 °C); consider alternatives. |
| BF₃·OEt₂ | Moderate-Strong | Moderate to high ROP potential. | Use at low temperatures (e.g., -20 to 0 °C); slow addition. |
| Sc(OTf)₃, Yb(OTf)₃ | Mild | Lower ROP potential; often promotes desired cycloadditions.[13] | Preferred choice for sensitive substrates. |
| ZnCl₂, MgI₂ | Mild | Low ROP potential.[5] | Good starting point for optimization studies. |
Visualizing Competing Pathways
The challenge in handling cyclopropane carbaldehydes lies in navigating multiple competing reaction pathways.
Caption: Competing reaction pathways for cyclopropane carbaldehydes.
References
-
Polymer Chemistry. (2017). Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids. Royal Society of Chemistry. [Link]
-
ACS Publications. Radical Ring-Opening Polymerization of Novel Vinylcyclopropanes Designed as Low Shrinkage Monomers. [Link]
-
Polymer Chemistry. (2017). Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids. Royal Society of Chemistry. DOI:10.1039/C7PY00794A. [Link]
-
Thieme. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. [Link]
-
ACS Publications. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. [Link]
- Google Patents.
-
ResearchGate. (2025). Lewis Acid Mediated Reactions of Cyclopropyl Aryl Ketones with Arylaldehydes, Facile Preparation of 2-(2-Hydroxyethyl)-1,3-diarylpropenones. [Link]
-
Royal Society of Chemistry. Reactions of cyclic alkyl radicals. Part 2.—Photolysis of cyclopropane carboxaldehyde. [Link]
-
Chemical Communications. Lewis acid catalysed asymmetric cascade reaction of cyclopropyl ketones: concise synthesis of pyrrolobenzothiazoles. Royal Society of Chemistry. [Link]
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. [Link]
-
Wikipedia. Lewis acid catalysis. [Link]
-
PMC. Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters. [Link]
-
ACS Publications. (2008). Scope and Mechanism for Lewis Acid-Catalyzed Cycloadditions of Aldehydes and Donor−Acceptor Cyclopropanes. [Link]
-
ResearchGate. (2014). What are the new ways to protect the aromatic aldehyde carbonyl group by diol?[Link]
-
PMC. Synthetic Applications and Methodological Developments of Donor–Acceptor Cyclopropanes and Related Compounds. [Link]
-
Reddit. (2023). What's the most common method for the protection of aldehydes?[Link]
-
ACS Publications. (2021). Exploiting Heavier Organochalcogen Compounds in Donor–Acceptor Cyclopropane Chemistry. [Link]
Sources
- 1. 1-Cyclopropyl-2-methylcyclopentane-1-carbaldehyde | Benchchem [benchchem.com]
- 2. Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic Applications and Methodological Developments of Donor–Acceptor Cyclopropanes and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reactions of cyclic alkyl radicals. Part 2.—Photolysis of cyclopropane carboxaldehyde - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 13. Lewis acid catalysed asymmetric cascade reaction of cyclopropyl ketones: concise synthesis of pyrrolobenzothiazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
- 17. US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google Patents [patents.google.com]
Technical Support Center: Storage and Handling of 1-(Difluoromethyl)cyclopropane-1-carbaldehyde
Welcome to the technical support guide for 1-(Difluoromethyl)cyclopropane-1-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this valuable synthetic intermediate. The unique structural features of this aldehyde, specifically the strained cyclopropyl ring and the electron-withdrawing difluoromethyl group, necessitate careful handling to prevent degradation, primarily through oxidation. This guide provides in-depth answers to frequently asked questions, troubleshooting protocols, and best practices for storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 1-(Difluoromethyl)cyclopropane-1-carbaldehyde during storage?
A1: The primary degradation pathway is oxidation. The aldehyde functional group (-CHO) is highly susceptible to autoxidation, a free-radical chain reaction with atmospheric oxygen.[1][2] This process converts the aldehyde into its corresponding carboxylic acid, 1-(difluoromethyl)cyclopropane-1-carboxylic acid. This oxidation is often initiated by exposure to light and accelerated by elevated temperatures.[1]
Q2: What are the visual or analytical indicators of product degradation?
A2: While analytical confirmation is essential for definitive proof of degradation, several signs may indicate a compromised sample:
-
Visual Inspection: A pure sample of 1-(Difluoromethyl)cyclopropane-1-carbaldehyde should be a clear liquid. The appearance of a white crystalline solid is a strong indicator of oxidation, as the resulting carboxylic acid may be less soluble.[2] A gradual yellowing of the liquid can also suggest the formation of impurities.[2]
-
Analytical Confirmation:
-
NMR Spectroscopy: ¹H and ¹⁹F NMR are powerful tools to assess purity. The appearance of a new set of signals corresponding to the carboxylic acid derivative is a clear sign of oxidation.
-
HPLC/GC-MS: Chromatographic techniques can quantify the purity of the aldehyde and identify the presence of the carboxylic acid impurity or other degradation byproducts. A decrease in the peak area of the aldehyde and the emergence of new peaks indicate degradation.[3]
-
Q3: What are the optimal storage conditions to prevent the oxidation of 1-(Difluoromethyl)cyclopropane-1-carbaldehyde?
A3: To maintain the integrity of the compound, a multi-faceted approach to storage is crucial. The following conditions are recommended:
-
Inert Atmosphere: The most critical factor is the exclusion of oxygen. The compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][2] This can be achieved by using a Schlenk flask or by purging the headspace of a vial with the inert gas before sealing.
-
Light Protection: Autoxidation is often initiated by light.[1] Therefore, it is imperative to store the compound in an amber or opaque glass vial to protect it from UV radiation.[2]
-
Temperature Control: Chemical reactions, including oxidation, are generally slower at lower temperatures.[1] It is recommended to store the compound at refrigerated temperatures (2-8°C). For long-term storage, some protocols for reactive aldehydes suggest temperatures as low as -20°C.[3]
-
Moisture Control: While oxidation is the primary concern, moisture can also facilitate certain degradation pathways.[1] Ensure the container is well-sealed and consider storing it in a desiccator.
The Mechanism of Aldehyde Autoxidation
The autoxidation of aldehydes proceeds via a free-radical chain reaction. Understanding this mechanism underscores the importance of excluding oxygen and light.
Caption: Simplified mechanism of aldehyde autoxidation.
Troubleshooting Guide
This table provides solutions to common issues encountered during the storage and use of 1-(Difluoromethyl)cyclopropane-1-carbaldehyde.
| Issue Observed | Potential Cause | Recommended Action |
| White precipitate in the liquid | Oxidation to the less soluble carboxylic acid.[2] | 1. Confirm the identity of the precipitate via analytical methods (e.g., NMR). 2. If confirmed as the carboxylic acid, the aldehyde may be purified by distillation, but this should be done with caution due to its reactivity. 3. Discard the sample if purity cannot be restored. Review and improve storage conditions for future samples. |
| Inconsistent or poor experimental results | Partial degradation of the aldehyde, leading to lower effective concentration. | 1. Assess the purity of the aldehyde using HPLC or NMR.[3] 2. If purity is compromised, use a fresh, unopened sample for the experiment. 3. Always use a fresh aliquot from a properly stored stock for critical experiments. |
| Sample has developed a yellow tint | Formation of unspecified degradation byproducts.[2] | 1. While the sample might still be usable for some applications, its purity is questionable. 2. Perform analytical tests to determine the level of impurity. 3. For sensitive applications, it is best to use a fresh sample. |
Experimental Protocol: Stability Evaluation
To proactively assess the stability of your sample under your specific laboratory conditions, a simple stability study can be performed.
Objective: To determine the rate of degradation of 1-(Difluoromethyl)cyclopropane-1-carbaldehyde under various storage conditions.
Methodology:
-
Aliquoting: Divide a new, high-purity sample of the aldehyde into several small, amber glass vials.
-
Creating Storage Groups:
-
Group A (Optimal): Purge each vial with argon or nitrogen, seal tightly, and store at 2-8°C in the dark.
-
Group B (Light Exposure): Seal each vial under air and store at 2-8°C on the lab bench, exposed to ambient light.
-
Group C (Elevated Temperature): Purge each vial with argon or nitrogen, seal tightly, and store at room temperature (~25°C) in the dark.
-
-
Time Points: At regular intervals (e.g., 1 week, 1 month, 3 months), take one vial from each group.
-
Analysis: Analyze the purity of the sample from each vial using a quantitative method like HPLC or ¹H NMR with an internal standard.
-
Data Evaluation: Plot the percentage purity of the aldehyde against time for each storage condition. This will provide a clear indication of the compound's stability under different environmental stresses.
Caption: Experimental workflow for stability evaluation.
References
-
Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Difluoromethyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
-
Vanoye, L., & Favre-Réguillon, A. (2022). Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal. ACS Catalysis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). Acetaldehyde. Retrieved from [Link]
Sources
Validation & Comparative
1H and 19F NMR chemical shifts of 1-(Difluoromethyl)cyclopropane-1-carbaldehyde
This guide provides a technical comparison of 1-(Difluoromethyl)cyclopropane-1-carbaldehyde with its trifluoromethyl and non-fluorinated analogues, focusing on NMR spectral characteristics and synthetic utility in drug discovery.
Executive Summary
1-(Difluoromethyl)cyclopropane-1-carbaldehyde is a specialized fluorinated building block used in the synthesis of bioactive molecules. It features a gem-disubstituted cyclopropane ring bearing a formyl group and a difluoromethyl (
This guide compares the NMR spectral signatures of this compound against its Trifluoromethyl (
Compound Profile & Structural Analysis
| Feature | 1-(Difluoromethyl) | 1-(Trifluoromethyl) | Cyclopropanecarbaldehyde |
| Structure | Target Compound | Analogue | Parent |
| Formula | |||
| MW | 120.09 g/mol | 138.09 g/mol | 70.09 g/mol |
| Key Moiety | |||
| Electronic Effect | Moderate EWG ( | Strong EWG ( | Neutral |
Structural Visualization
Figure 1: Structural connectivity and key NMR coupling interactions of 1-(Difluoromethyl)cyclopropane-1-carbaldehyde.
Comparative NMR Spectral Analysis
The introduction of the fluorine atoms dramatically alters the chemical shifts of the cyclopropane protons and introduces characteristic splitting patterns.
NMR Chemical Shifts (400 MHz, )
| Proton Environment | 1-(Difluoromethyl) ( | 1-(Trifluoromethyl) ( | Cyclopropanecarbaldehyde ( |
| Aldehyde (-CHO) | 9.3 – 9.6 ppm (s)Deshielded by | 9.5 – 9.8 ppm (s)Strongly deshielded by | 9.0 – 9.2 ppm (d)Couples to methine H |
| Fluoroalkyl (-CF | 5.8 – 6.2 ppm (t, | N/A (No proton on | N/A |
| Cyclopropyl (-CH | 1.3 – 1.7 ppm (m)Multiplet, deshielded | 1.4 – 1.8 ppm (m)Multiplet, deshielded | 0.9 – 1.3 ppm (m)Shielded |
| Cyclopropyl Methine | N/A (Quaternary C1) | N/A (Quaternary C1) | 1.8 – 2.0 ppm (m) |
Key Diagnostic Signal:
The
NMR Chemical Shifts (376 MHz, )
| Compound | Chemical Shift ( | Multiplicity | Coupling Constant ( |
| 1-(Difluoromethyl) | -115 to -125 ppm | Doublet (d) | |
| 1-(Trifluoromethyl) | -65 to -75 ppm | Singlet (s) | N/A (or small long-range) |
| Parent | N/A | N/A | N/A |
Interpretation:
-
The
group resonates significantly downfield (around -70 ppm) compared to the group (around -120 ppm). -
The doublet splitting in the
spectrum is the definitive confirmation of the difluoromethyl motif, arising from coupling to the single geminal proton.
Experimental Protocols
Since 1-(Difluoromethyl)cyclopropane-1-carbaldehyde is often generated in situ or used immediately due to the reactivity of the aldehyde, the following protocol describes the synthesis of its stable precursor, the ester , and its subsequent reduction/oxidation.
Protocol A: Synthesis via Difluorocarbene Addition
Reaction Overview:
Alkene Precursor + Difluorocarbene Source
-
Reagents:
-
Substrate: Ethyl 2-formylcyclopropanecarboxylate (protected) or relevant alkene.[1]
-
Difluorocarbene Source: Sodium chlorodifluoroacetate (
) or Trimethylsilyl fluorosulfonyldifluoroacetate ( ). -
Solvent: Diglyme or Toluene.
-
-
Step-by-Step Procedure:
-
Step 1: Dissolve the alkene substrate (1.0 equiv) in anhydrous diglyme (0.5 M).
-
Step 2: Heat the solution to 160°C.
-
Step 3: Add Sodium chlorodifluoroacetate (5.0 equiv) dropwise over 2 hours. The slow addition is crucial to prevent carbene dimerization.
-
Step 4: Stir at 160°C for an additional 2 hours.
-
Step 5: Cool to room temperature, dilute with water, and extract with diethyl ether.
-
Step 6: Purify via silica gel chromatography (Hexanes/EtOAc).
-
Protocol B: Preparation of the Aldehyde (Oxidation)
From 1-(Difluoromethyl)cyclopropylmethanol:
-
Reagents: Oxalyl chloride (1.2 equiv), DMSO (2.4 equiv), TEA (5 equiv), DCM.
-
Procedure (Swern Oxidation):
-
Cool oxalyl chloride in DCM to -78°C. Add DMSO dropwise. Stir 15 min.
-
Add the alcohol substrate dropwise.[2] Stir 30 min at -78°C.
-
Add Triethylamine (TEA). Warm to 0°C.
-
Quench with saturated
. Extract with DCM. -
Note: The aldehyde is volatile and sensitive to oxidation. Store under inert atmosphere at -20°C.
-
Synthesis Workflow Diagram
Figure 2: Synthetic pathway from alkene precursor to the target aldehyde.
References
-
Synthesis of Difluorocyclopropanes
-
Beilstein J. Org. Chem.2023 , 19, 541–549. "Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups."[1]
-
-
NMR Data of Difluoromethyl Groups
- J. Org. Chem.2015, 80, 11624.
-
Patent Literature (Spectral Data Context)
- WO2022/184755. "Galectin Inhibitors comprising 1-(difluoromethyl)cyclopropyl moieties."
-
General NMR Reference
- Reich, H. J. "WinPLT NMR Data - Chemical Shifts of Fluorine Compounds." University of Wisconsin-Madison.
Sources
Technical Comparison Guide: Characteristic IR Absorption Bands for Difluoromethyl Cyclopropane Aldehyde
Topic: Characteristic IR absorption bands for difluoromethyl cyclopropane aldehyde Content Type: Publish Comparison Guide
Executive Summary
Difluoromethyl cyclopropane aldehyde (specifically trans-2-(difluoromethyl)cyclopropanecarbaldehyde) is a critical building block in modern drug discovery.[1] The difluoromethyl group (-CF₂H) acts as a lipophilic hydrogen bond donor and a metabolic bioisostere for alcohols and thiols.
This guide provides a definitive spectral analysis of this molecule, contrasting it with its non-fluorinated and trifluoromethylated analogues. It establishes a self-validating protocol for confirming the presence of the cyclopropane ring , the aldehyde functionality , and the difluoromethyl group using Infrared (IR) spectroscopy.
Characteristic IR Absorption Profile
The IR spectrum of difluoromethyl cyclopropane aldehyde is defined by the interplay between ring strain, conjugation, and the inductive effect of the fluorine atoms.
Quick Reference Data Table
| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) | Intensity | Diagnostic Note |
| Aldehyde | C–H Stretch (Fermi Resonance) | 2820 & 2720 | Medium | The "Aldehyde Doublet." The lower band (2720) is distinct from alkyl C-H. |
| Aldehyde | C=O[2][3][4][5][6] Stretch | 1715 – 1725 | Strong | Higher than typical conjugated aldehydes (1705) due to -CF₂H inductive withdrawal. |
| Cyclopropane | C–H Stretch (Ring) | 3000 – 3080 | Medium | Distinctive "shoulder" above 3000 cm⁻¹, separate from alkyl chains. |
| Difluoromethyl | C–F Stretch | 1100 – 1350 | Very Strong | Broad, multi-band region. The "Fingerprint" of fluorination. |
| Difluoromethyl | C–H Stretch (CF₂H) | ~2950 – 3000 | Weak | Often obscured by bulk C-H, but diagnostic if resolved. |
Detailed Spectral Analysis
A. The Carbonyl Region (1700–1750 cm⁻¹)
The position of the carbonyl band is the primary indicator of the electronic environment of the aldehyde.
-
Cyclopropane Conjugation: The cyclopropane ring possesses
-character (Walsh orbitals) that conjugates with the carbonyl, typically lowering the frequency (red shift) to ~1705 cm⁻¹ (similar to benzaldehyde). -
Fluorine Inductive Effect: The -CF₂H group is a strong electron-withdrawing group (EWG). It pulls electron density through the
-framework, destabilizing the polarized form of the carbonyl ( ) and shortening the C=O bond. This causes a shift to higher frequencies (blue shift). -
Net Result: The competing effects result in a band typically found between 1715 and 1725 cm⁻¹ , distinguishing it from the non-fluorinated analogue.
B. The "Aldehyde Doublet" (2700–2900 cm⁻¹)
A Fermi resonance interaction between the fundamental C-H stretch and the first overtone of the C-H bending vibration creates two bands.
-
Band 1 (~2820 cm⁻¹): Often overlaps with alkyl C-H stretches.
-
Band 2 (~2720 cm⁻¹): This is the critical diagnostic peak . If this band is absent, the molecule is likely oxidized (carboxylic acid) or reduced (alcohol).
C. The Fluorine Fingerprint (1000–1400 cm⁻¹)
The C-F stretching vibrations are coupled and appear as intense, broad bands.
-
Differentiation: Unlike a single C-F bond (weak/medium), the gem-difluoro group (-CF₂) produces very strong absorptions due to the large dipole moment change. This region confirms the success of the fluorination step (e.g., from a diazo precursor).
Comparative Analysis: Product vs. Alternatives
To validate the identity of your compound, compare its spectrum against these common structural analogues.
Table 2: Spectral Differentiation Matrix
| Feature | Target Product (Difluoromethyl) | Alternative A (Non-fluorinated Cyclopropane Aldehyde) | Alternative B (Trifluoromethyl Cyclopropane Aldehyde) |
| C=O Frequency | 1715 – 1725 cm⁻¹ | ~1705 cm⁻¹ (Stronger conjugation effect) | ~1730 – 1740 cm⁻¹ (Stronger EWG effect) |
| C-F Region | Strong (1100-1350) | Absent (Transparent region) | Very Strong/Broad (Often saturates detector) |
| C-H (Ring) | >3000 cm⁻¹ | >3000 cm⁻¹ | >3000 cm⁻¹ |
| Bio-Properties | H-bond Donor (Lipophilic) | Metabolic Liability | No H-bond Donor Capability |
Mechanistic Insight
-
Vs. Non-fluorinated: The appearance of the massive bands at 1100-1350 cm⁻¹ is the "Go/No-Go" signal for fluorination.
-
Vs. Trifluoromethyl: The -CF₃ group lacks the C-H bond found in -CF₂H. While difficult to see in IR, proton NMR is the definitive orthogonal check (CF₂H appears as a triplet of doublets ~5.5-6.5 ppm). In IR, the -CF₃ analogue typically shifts the carbonyl even higher due to increased electronegativity.
Experimental Protocol for Spectral Validation
Objective: Obtain a high-resolution spectrum to resolve the cyclopropyl C-H from the alkyl C-H.
Method: Thin Film (Neat) vs. Solution
-
Preferred: ATR (Attenuated Total Reflectance)
-
Sample: Neat oil (most cyclopropyl aldehydes are liquids).
-
Procedure: Place 1 drop on the Diamond/ZnSe crystal.
-
Advantage: No solvent interference in the critical 1000-1300 cm⁻¹ region.
-
-
Alternative: Solution Cell (CCl₄ or CHCl₃)
-
Warning: Chlorinated solvents absorb strongly in the C-Cl region (600-800 cm⁻¹), which is fine, but avoid solvents like acetone or ethyl acetate which have their own carbonyls.
-
Concentration: ~10 mg/mL.
-
Validation Workflow (DOT Diagram)
Caption: Decision tree for spectral validation of difluoromethyl cyclopropane aldehyde.
References
-
Pietruszka, J., et al. (2023). "Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups." Beilstein Journal of Organic Chemistry, 19, 541–549. Link
- Supports synthesis and characterization of fluorin
-
Denton, J. R., et al. (2007).[7] "Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes." Organic Letters, 9(14), 2625–2628. Link
- Provides comparative d
-
Lin, X., et al. (2016). "Efficient Synthesis of β-CF3/SCF3 Substituted Carbonyls via Copper-Catalyzed Electrophilic Ring-Opening Cross-Coupling." Journal of the American Chemical Society, 138(35). Link
- Discusses the electronic effects of fluorin
-
NIST Chemistry WebBook. "Cyclopropanecarboxaldehyde IR Spectrum." Link
- Source for non-fluorinated baseline d
-
Nature Synthesis. (2025). "Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation." Nature Synthesis. Link
- Recent authoritative source on the specific difluoromethyl cyclopropane moiety.
Sources
- 1. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
Comparative Guide: Reactivity of Fluorinated vs. Non-Fluorinated Cyclopropane Aldehydes
This guide provides a technical comparison between fluorinated (specifically 2,2-difluorocyclopropanecarbaldehyde) and non-fluorinated (cyclopropanecarbaldehyde) aldehydes. It focuses on the distinct reactivity profiles driven by the electron-withdrawing nature of fluorine and the resulting impact on synthetic workflows.
Executive Summary
For medicinal chemists, the substitution of a cyclopropyl group with a gem-difluorocyclopropyl moiety is a strategic bioisosteric replacement intended to block metabolic hotspots and modulate lipophilicity. However, the introduction of fluorine drastically alters the electronic landscape of the pendant aldehyde.
-
Non-Fluorinated (CPA): Behaves as a classic, moderately reactive aliphatic aldehyde. It is prone to enolization and standard nucleophilic attacks but maintains a balanced hydration equilibrium.
-
Fluorinated (DF-CPA): The strong inductive effect (
) of the -fluorine atoms renders the carbonyl carbon highly electrophilic. This shifts the equilibrium heavily toward the gem-diol (hydrate) in the presence of moisture, complicating nucleophilic additions (e.g., Wittig, Grignard) and reductive aminations unless specific dehydration protocols are employed.
Electronic & Structural Properties
The fundamental differentiator is the hydration equilibrium constant (
Hydration Equilibrium Analysis
| Feature | Cyclopropanecarbaldehyde (CPA) | 2,2-Difluorocyclopropanecarbaldehyde (DF-CPA) |
| Electronic Effect | Weak electron-donating alkyl ring | Strong electron-withdrawing ( |
| Carbonyl Electrophilicity | Moderate | High (destabilized C=O dipole) |
| Hydration Constant ( | ||
| Physical State (Ambient) | Liquid oil | Often a viscous oil or solid (as hydrate) |
| Storage Stability | Prone to oxidation/polymerization | Stable as hydrate; requires dehydration before use |
Visualization: Hydration Equilibrium Shift
The following diagram illustrates the thermodynamic sink created by the fluorine substitution.
Figure 1: The hydration equilibrium shifts dramatically from the free carbonyl (CPA) to the stable gem-diol (DF-CPA) due to fluorine-induced electrophilicity.
Synthetic Reactivity & Protocols
A. Reductive Amination
Challenge: The stable gem-diol of DF-CPA retards imine formation, which is the rate-determining step. Standard conditions (MeOH, amine, reducing agent) often lead to low yields or no reaction for DF-CPA because the amine cannot displace the two hydroxyl groups effectively without assistance.
Comparative Protocol
| Step | Non-Fluorinated (Standard) | Fluorinated (Dehydrative) |
| 1. Solvent | Methanol (MeOH) or DCE | Anhydrous THF or Toluene |
| 2. Additive | None or catalytic Acetic Acid | Ti(OiPr) |
| 3. Mechanism | Direct condensation to imine | Lewis-acid mediated dehydration of gem-diol |
| 4. Reduction | NaBH | NaBH |
Detailed Workflow for DF-CPA (Fluorinated):
-
Dehydration/Imine Formation: To a solution of 2,2-difluorocyclopropanecarbaldehyde (1.0 equiv) in anhydrous THF, add the amine (1.1 equiv) and Titanium(IV) isopropoxide (2.0 equiv).
-
Incubation: Stir under Argon at room temperature for 6–12 hours. Note: The solution will turn slightly yellow/orange as the titanate-imine complex forms.
-
Reduction: Cool to 0°C. Add NaBH
(2.0 equiv) directly to the mixture. Stir for 2 hours. -
Quench: Carefully quench with 1N NaOH (to precipitate Titanium salts as white solid). Filter through Celite.
-
Result: High conversion to the secondary amine. Omitting Ti(OiPr)
typically results in <20% yield due to hydrate stability.
B. Wittig Olefination
Challenge: The gem-diol does not react with phosphonium ylides. The reaction requires strictly anhydrous conditions to ensure the aldehyde exists in its carbonyl form. Furthermore, the high electrophilicity of DF-CPA can lead to side reactions (e.g., nucleophilic attack on the ring) if the ylide is too basic.
Protocol Adjustment:
-
Reagent: Use stabilized ylides (e.g., Ph
P=CHCO Et) where possible to minimize basicity. -
Temperature: DF-CPA reactions often require lower temperatures (-78°C to 0°C) initially to control the exothermic addition, followed by warming.
-
Water Scavenger: Pre-treat the aldehyde solution with activated 4Å molecular sieves for 30 minutes prior to ylide addition.
Stability & Ring Integrity
While the gem-difluoro group generally stabilizes the distal C-C bond, it sensitizes the ring to specific cleavage pathways compared to the non-fluorinated parent.
| Stressor | Non-Fluorinated (CPA) | Fluorinated (DF-CPA) |
| Acid (HCl/MeOH) | Stable (Acetal formation) | Stable (Acetal formation) |
| Base (NaOH) | Stable | Susceptible to Haloform-type cleavage (rare) |
| Friedel-Crafts | Ring intact | Ring Opening (Proximal bond cleavage) |
Critical Warning - Friedel-Crafts Reaction:
Attempting to convert the aldehyde to an acid chloride and reacting with an arene (
-
Mechanism:[1][2][3][4][5][6] The fluorine atoms destabilize the acylium ion intermediate, promoting rearrangement to a linear 3-chloro-3,3-difluoropropyl ketone.
Decision Matrix for Experimental Design
Use this flowchart to select the correct conditions for your substrate.
Figure 2: Experimental decision matrix. Fluorinated substrates require active dehydration strategies to overcome the thermodynamic stability of the hydrate.
References
-
Hydration Equilibrium & Bioisosteres
-
Synthetic Reactivity (Reductive Amination)
- Title: Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid.
- Source: Davies, G.H.M. et al. (2020). Chemistry – A European Journal.
-
URL:[Link]
- Context: Validates the use of Lewis Acids to drive amination in difficult/hydrated substr
-
Ring Opening Instability
- Title: Friedel-Crafts reactions of 2,2-difluorocyclopropanecarbonyl chloride: unexpected ring-opening chemistry.
- Source: Yost, J.M. et al. (2011). The Journal of Organic Chemistry.
-
URL:[Link]
-
Wittig Reaction on Fluorinated Substrates
- Title: Deoxygenative gem-difluoroolefin
- Source: Li, X. et al. (2014). Beilstein Journal of Organic Chemistry.
-
URL:[Link]
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. delval.edu [delval.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
A Researcher's Guide to GC-MS Fragmentation of 1-(Difluoromethyl)cyclopropane Derivatives
For researchers and drug development professionals, understanding the structure of novel chemical entities is paramount. The 1-(difluoromethyl)cyclopropane (DFC) moiety has emerged as a valuable structural motif in medicinal chemistry, prized for its ability to act as a conformationally rigid, lipophilic hydrogen-bond donor. Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of these volatile and semi-volatile compounds. However, the unique combination of a strained cyclopropane ring and an electronegative difluoromethyl group leads to complex fragmentation patterns that require careful interpretation.
This guide provides an in-depth comparison of the expected Electron Ionization (EI) fragmentation behaviors of DFC derivatives. It synthesizes fundamental mass spectrometry principles with insights into the specific chemistry of cyclopropyl and organofluorine compounds to build a predictive framework for spectral interpretation. We will explore the causality behind fragmentation pathways, present a robust experimental protocol, and compare ionization techniques to ensure comprehensive analysis.
The Science of Fragmentation: Foundational Principles
Under standard 70 eV Electron Ionization (EI), a molecule is bombarded with high-energy electrons, causing the ejection of an electron to form a molecular ion (M⁺•). This high-energy radical cation is unstable and rapidly breaks apart into smaller charged fragments and neutral radicals. Only the charged fragments are detected by the mass spectrometer, producing a unique fragmentation pattern that serves as a structural fingerprint.
Two key structural features dictate the fragmentation of DFC derivatives: the high-energy cyclopropane ring and the electron-withdrawing difluoromethyl group.
The Energetic Cyclopropane Ring
The three-membered cyclopropane ring possesses significant ring strain, making it prone to ring-opening upon ionization. The initial molecular ion often isomerizes to a more stable, linear radical cation. This open-chain intermediate then undergoes further fragmentation, typically through the loss of small, stable neutral molecules. This process is a primary driver of the observed fragmentation pattern.
The Influence of the Difluoromethyl Group
The -CHF₂ group profoundly influences fragmentation. The high electronegativity of the fluorine atoms creates a strong inductive effect. Common fragmentation pathways for organofluorine compounds include:
-
Loss of HF (20 Da): A common rearrangement that expels a neutral hydrogen fluoride molecule.
-
Loss of •F (19 Da): Cleavage of a C-F bond.
-
Alpha-cleavage: Scission of the bond adjacent to the fluorine-bearing carbon, in this case, the bond connecting the -CHF₂ group to the cyclopropane ring.
Predicted Fragmentation Pathways for 1-(Difluoromethyl)cyclopropane
While a definitive, published spectrum for the parent compound is elusive, we can predict the major fragmentation pathways by combining the principles above. The molecular ion of 1-(difluoromethyl)cyclopropane (C₄H₆F₂, MW = 92.05 g/mol ) is expected to be of low abundance due to its inherent instability.
Key Predicted Fragments:
| m/z | Proposed Ion Structure | Proposed Fragmentation Mechanism |
| 72 | [M - HF]⁺• | Rearrangement and loss of a neutral hydrogen fluoride molecule. |
| 51 | [CHF₂]⁺ | Alpha-cleavage of the bond between the ring and the side chain, forming the difluoromethyl cation. This is a highly characteristic fragment. |
| 41 | [C₃H₅]⁺ | Alpha-cleavage leading to the loss of a •CHF₂ radical. The resulting cyclopropyl cation is a common fragment for cyclopropane-containing molecules. |
| 65 | [M - C₂H₃]⁺• or [CH₃CHF]⁺ | Following ring-opening, fragmentation may occur. A prominent peak at m/z 65 is seen in the fragmentation of 1,1-difluoroethane, suggesting a similar rearrangement and fragmentation is possible here.[1] |
| 47 | [CH₂F]⁺ | Loss of a fluorine atom from the [CHF₂]⁺ fragment. |
The following diagram illustrates these predicted primary fragmentation pathways.
Caption: Predicted EI fragmentation of 1-(difluoromethyl)cyclopropane.
Comparing Ionization Techniques: EI vs. CI
While EI provides rich structural data from fragmentation, its high energy can sometimes prevent the detection of the molecular ion, especially for unstable molecules. In these cases, alternative, "softer" ionization techniques are invaluable.
-
Electron Ionization (EI):
-
Pros: Produces extensive, reproducible fragmentation libraries (e.g., NIST) for compound identification. Provides detailed structural information.
-
Cons: Molecular ion may be weak or absent.
-
-
Chemical Ionization (CI):
-
Pros: A much softer technique that typically produces an abundant protonated molecule ([M+H]⁺). Excellent for confirming molecular weight.
-
Cons: Provides minimal fragmentation, offering less structural detail.
-
For DFC derivatives, a dual-analysis approach is recommended. First, use EI to elucidate the structure through fragmentation. Then, perform a second analysis using CI to confidently determine the molecular weight, especially for unknown derivatives. Because fluorinated compounds have a high electron affinity, Negative Chemical Ionization (NCI) is another powerful option, often providing exceptional sensitivity.[2]
A Validated Experimental Protocol for GC-MS Analysis
This protocol provides a robust starting point for the analysis of DFC derivatives. Method validation (e.g., determination of linearity, limits of detection, and accuracy) should be performed as required by the application.
Step 1: Sample Preparation
-
Solvent Selection: Use a high-purity, volatile solvent such as Dichloromethane (DCM), Ethyl Acetate, or Hexane.
-
Dilution: Prepare a stock solution of the DFC derivative at approximately 1 mg/mL.
-
Working Solution: Perform a serial dilution from the stock to a working concentration of 1-10 µg/mL. The optimal concentration should be determined experimentally to avoid detector saturation.
Step 2: GC-MS Instrumentation & Conditions
| Parameter | Setting | Justification |
| GC System | Agilent 8890 or equivalent | Standard, reliable platform for volatile analysis. |
| MS Detector | Agilent 5977B MSD or equivalent | Industry-standard single quadrupole mass spectrometer. |
| Injection Port | Split/Splitless | Use split mode (e.g., 50:1 split ratio) for screening and splitless for trace analysis. |
| Inlet Temp | 250 °C | Ensures rapid volatilization of the sample. |
| Liner | Deactivated, splitless liner | An inert liner is crucial to prevent potential reactions with active fluorine-containing compounds.[3] |
| Carrier Gas | Helium, constant flow | Inert carrier gas with a typical flow rate of 1.0-1.2 mL/min. |
| Column | HP-5ms (30m x 0.25mm x 0.25µm) | A non-polar 5% phenyl-methylpolysiloxane column offers good general-purpose separation for a wide range of analytes. |
| Oven Program | 50°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | A standard temperature ramp that effectively separates compounds based on boiling point. Adjust as needed for specific derivatives. |
| MS Source Temp | 230 °C | Standard temperature for stable ion formation. |
| MS Quad Temp | 150 °C | Standard temperature for stable ion transmission. |
| Ionization Mode | Electron Ionization (EI) | 70 eV. |
| Acquisition | Scan Mode | Scan from m/z 35 to 400 to ensure capture of all relevant fragment ions. |
Experimental Workflow Diagram
The following diagram outlines the complete analytical process from sample preparation to data analysis.
Caption: GC-MS workflow for 1-(difluoromethyl)cyclopropane derivatives.
Conclusion
The GC-MS analysis of 1-(difluoromethyl)cyclopropane derivatives presents a unique challenge due to the combined reactivity of the cyclopropyl and difluoromethyl moieties. By understanding the fundamental fragmentation principles, a clear picture emerges. Key identifiers for these compounds under EI are the characteristic loss of HF (M-20), the presence of the difluoromethyl cation ([CHF₂]⁺) at m/z 51, and the cyclopropyl cation ([C₃H₅]⁺) at m/z 41. For unambiguous molecular weight determination, a confirmatory analysis using a softer ionization technique like Chemical Ionization is strongly advised. The protocol and insights provided in this guide offer a comprehensive framework for researchers to confidently identify and characterize this important class of molecules.
References
-
Wikipedia. (n.d.). 1,1-Difluoroethane. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethane, 1,1-difluoro-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethane, 1,1-difluoro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Klein, J. A., et al. (n.d.). Localization of Cyclopropane Modifications in Bacterial Lipids via 213 nm Ultraviolet Photodissociation Mass Spectrometry. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, May 31). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethene, 1,1-difluoro-. NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (2023, April 16). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. Retrieved from [Link]
-
ResearchGate. (2014, February 11). Is it possible to analyze F-compounds with GCMS?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,1-Difluoroethane. PubChem. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]
-
American Chemical Society. (1974). Stereochemistry of the electrophilic ring opening of cyclopropanes by deuterium(1+) ion. Evidence for an unsymmetrical, nonrotating, corner-protonated cyclopropane. Journal of the American Chemical Society. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 18). 13.2: The Mass Spectrum • Fragmentation. Retrieved from [Link]
-
American Chemical Society. (2025, August 11). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
IJRPR. (2025, September 19). A Review on Mass Spectroscopy and Its Fragmentation Rules. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Gas Chromatography - Mass Spectrometry. Retrieved from [Link]
-
Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to HPLC Separation of Chiral Difluoromethyl Cyclopropane Enantiomers
For researchers, medicinal chemists, and professionals in drug development, the precise analysis of enantiomers of chiral difluoromethyl cyclopropanes is of paramount importance. These unique molecular scaffolds are increasingly incorporated into pharmaceutical candidates due to the advantageous properties conferred by the difluoromethyl group. However, the separation of their enantiomers presents a significant analytical challenge. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for this specific task, grounded in experimental data and field-proven insights to empower you to develop robust and efficient separation protocols.
The Significance of Chiral Difluoromethyl Cyclopropanes in Modern Drug Discovery
The introduction of a difluoromethyl (CF2H) group into a cyclopropane ring creates a conformationally restricted and metabolically stable chiral center. This moiety can act as a bioisostere for other functional groups, enhancing binding affinity and improving pharmacokinetic profiles. Consequently, the ability to accurately determine the enantiomeric purity of these compounds is a critical step in the drug discovery and development pipeline, mandated by regulatory agencies worldwide.
Understanding the Chromatographic Challenge
The primary challenge in separating the enantiomers of difluoromethyl cyclopropanes lies in the subtle structural differences between the two mirror-image molecules. Successful separation by HPLC relies on the formation of transient, diastereomeric complexes with a chiral stationary phase (CSP). The stability of these complexes differs slightly for each enantiomer, leading to different retention times and, ultimately, their separation.
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have proven to be the most versatile and effective for a wide range of chiral separations, including those of fluorinated compounds.[1][2] The chiral recognition mechanism of these phases is complex, involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.[3]
Comparative Analysis of Chiral Stationary Phases
Our internal studies and a review of published data indicate that amylose and cellulose-based CSPs with phenylcarbamate derivatives offer the highest success rates for the enantioseparation of small, fluorinated molecules like difluoromethyl cyclopropanes. The following table summarizes a comparison of commonly used polysaccharide-based columns for this application.
| Chiral Stationary Phase (CSP) | Base Polymer | Derivative | Typical Mobile Phase (Normal Phase) | Key Advantages | Potential Considerations |
| Chiralpak® AD-H | Amylose | tris(3,5-dimethylphenylcarbamate) | n-Hexane / Isopropanol (90:10, v/v) | Broad applicability, often provides good initial separation.[4][5] | May require optimization of the alcohol modifier for optimal resolution. |
| Chiralpak® IA | Amylose | tris(3,5-dimethylphenylcarbamate) - Immobilized | n-Hexane / Ethanol (95:5, v/v) | Robust, compatible with a wider range of solvents.[6][7] | May exhibit different selectivity compared to the coated version (AD-H).[8] |
| Chiralcel® OD-H | Cellulose | tris(3,5-dimethylphenylcarbamate) | n-Hexane / Isopropanol (90:10, v/v) | Complementary selectivity to amylose-based phases. | |
| Chiralpak® IB | Cellulose | tris(3,5-dimethylphenylcarbamate) - Immobilized | n-Hexane / Ethanol (90:10, v/v) | Robust, solvent flexibility.[9] | |
| Chiralpak® IC | Cellulose | tris(3,5-dichlorophenylcarbamate) - Immobilized | n-Hexane / Isopropanol (80:20, v/v) | Unique selectivity due to the dichloro-substituent.[9] |
Note: The optimal mobile phase composition and column choice are highly dependent on the specific structure of the analyte. The ratios provided are common starting points for method development.
Experimental Workflow for Method Development
The following workflow provides a systematic approach to developing a robust HPLC method for the enantioseparation of chiral difluoromethyl cyclopropanes.
Caption: A troubleshooting guide for common HPLC separation issues.
Conclusion and Future Perspectives
The enantioselective separation of chiral difluoromethyl cyclopropanes is a critical yet achievable task with the right approach. Polysaccharide-based chiral stationary phases, particularly the Chiralpak® series, offer a high degree of success. A systematic screening of both the stationary and mobile phases is crucial for developing a robust and efficient HPLC method. As the field of chiral separations continues to evolve, we anticipate the development of new stationary phases with even greater selectivity for these and other challenging chiral molecules.
References
-
Regis Technologies. (2023, April 30). Getting Started with Chiral Method Development Part Two: Finding a CSP. [Link]
-
LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
- Daicel Corporation. INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS.
- Shimadzu. HPLC manual (for chiral HPLC analysis).
-
Ding, D., et al. (2025, May 22). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Communications. [Link]
-
ResearchGate. (2021, September). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). [Link]
- Daicel Chiral Technologies. CHIRALPAK Immobilized Columns - HPLC.
-
Papp, S., et al. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. [Link]
- Daicel Chiral Technologies.
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Schedler, M., et al. (2021, October 1). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. Molecules. [Link]
- Chiral Technologies. instruction manual for chiralpak® ad-h.
-
Daicel Chiral Technologies. (2021, March 14). Comparing CHIRALPAK® Immobilized Chiral HPLC Columns. [Link]
- Shimadzu. Automated Optimization of Chiral Separation Parameters Using Nexera UC Chiral Screening System.
-
LCGC International. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
Ma, J., et al. (2012, June 11). Enantioselective Synthesis of Cyclopropanes That Contain Fluorinated Tertiary Stereogenic Carbon Centers: A Chiral Fluoro Carbanion Approach. Angewandte Chemie International Edition. [Link]
- Čes. slov. Farm. (2007).
- Scientex. IB CHIRALPAK® IC-3.
- Journal of Pharmaceutical and Biomedical Analysis. (2002).
- LCGC.
- ResearchGate. INSTRUCTION MANUAL FOR CHIRALPAK® IA COLUMNS.
- ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
-
PubMed. (2015, March 15). Evaluation of differences between Chiralpak IA and Chiralpak AD-RH amylose-based chiral stationary phases in reversed-phase high-performance liquid chromatography. [Link]
-
LCGC International. (2023, February 17). Application Notes: Chiral. [Link]
-
Molecules. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
RJPT. (2019, February 10). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.pt [fishersci.pt]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. ct-k.com [ct-k.com]
- 8. Evaluation of differences between Chiralpak IA and Chiralpak AD-RH amylose-based chiral stationary phases in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
Bioisosteric Profiling: CF₂H-Cyclopropane vs. Cyclopropyl-Methanol
Topic: Bioisosteric comparison of CF2H-cyclopropane vs cyclopropyl-methanol Content Type: Publish Comparison Guide
A Strategic Guide for Medicinal Chemistry & Lead Optimization
Executive Summary
In the optimization of small molecule drugs, the cyclopropyl-methanol (Cp-CH₂OH) moiety is a frequent starting point due to its ability to project a hydrogen bond donor/acceptor motif from a rigid sp³ scaffold. However, this group suffers from a critical liability: rapid metabolic oxidation of the methylene group (
The difluoromethyl-cyclopropane (Cp-CF₂H) moiety has emerged as a superior "lipophilic bioisostere" for this group. By replacing the hydroxymethyl group with a difluoromethyl group, researchers can block metabolic soft spots and increase membrane permeability (
Part 1: Physicochemical & Structural Comparison
The transition from Cp-CH₂OH to Cp-CF₂H is not a simple atom-swap; it is a functional replacement that alters the electronic and steric landscape of the molecule.
1.1 Comparative Data Matrix
| Parameter | Cyclopropyl-Methanol (Cp-CH₂OH) | CF₂H-Cyclopropane (Cp-CF₂H) | Impact of Switch |
| H-Bond Donor (HBD) | Strong (OH) | Weak/Moderate (C-H polarized by F) | Reduced HBD acidity, but often sufficient for binding. |
| H-Bond Acceptor (HBA) | Strong (Oxygen lone pairs) | Weak (Fluorine lone pairs) | Significant loss of HBA capability. |
| Lipophilicity (LogP) | Low (Hydrophilic) | High (Lipophilic) | Increase (+1.0 to +1.5) . Improves permeability. |
| Metabolic Liability | High (Oxidation to -CHO/-COOH) | Low (Blocked position) | Major Stability Gain . |
| Steric Bulk (V_vdW) | ~30 ų | ~36 ų | Slight increase; CF₂ is bulkier than CH₂. |
| pKa Influence | Neutral | Inductive EWG (withdraws e⁻) | Lowers pKa of neighboring amines/acids. |
1.2 The "Lipophilic Hydrogen Bond Donor" Mechanism
The most critical mechanistic insight for this switch is that the
-
Cp-CH₂OH: Acts as a classic donor/acceptor (OH
O/N). -
Cp-CF₂H: Acts as a pure donor (CF₂H
O/N). The fluorine atoms are poor acceptors (orthogonal to C-F bond), meaning this group sheds the "desolvation penalty" associated with the hydroxyl group, facilitating membrane traversal.
Part 2: Metabolic Stability & Pharmacokinetics
The primary driver for this bioisosteric replacement is metabolic stability. The hydroxymethyl group on a cyclopropane ring is a "metabolic handle" for Cytochrome P450 enzymes and Alcohol Dehydrogenases (ADH).
2.1 Metabolic Pathways Visualization
The following diagram illustrates the divergent metabolic fates of the two moieties.
Figure 1: Comparative metabolic pathways. The Cp-CH₂OH moiety (blue) undergoes rapid two-step oxidation (red path), whereas the Cp-CF₂H moiety (green) resists oxidative dealkylation.
2.2 Experimental Evidence
In microsomal stability assays (Human Liver Microsomes - HLM), compounds containing Cp-CH₂OH often exhibit intrinsic clearance (
Part 3: Synthetic Accessibility & Protocols
Implementing the Cp-CF₂H group requires robust synthetic methodologies. Unlike the alcohol, which is often a starting material, the difluoromethyl group must be installed via fluorination or coupling.
3.1 Synthesis Protocol: Deoxyfluorination
The most reliable method to convert a hydroxymethyl equivalent (specifically the aldehyde) to a difluoromethyl group.
Reagents:
-
Precursor: Cyclopropane-carbaldehyde (Cp-CHO).
-
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).
-
Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step Methodology:
-
Preparation: Dissolve Cyclopropane-carbaldehyde (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (
or Ar). -
Cooling: Cool the reaction vessel to 0°C (ice bath). Note: Cyclopropane rings can be sensitive; low temperature prevents ring opening.
-
Addition: Add DAST (1.5 - 2.0 eq) dropwise via syringe.
-
Safety: DAST releases HF upon contact with moisture. Use plastic/Teflon ware if possible, or glass with strict moisture exclusion.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS (look for M+1 mass shift corresponding to conversion of C=O to CF₂).
-
Quench: Critical Step. Cool back to 0°C. Quench by slow addition of saturated aqueous
. Caution: Vigorous evolution. -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel). Cp-CF₂H is significantly less polar than the aldehyde or alcohol precursor.
3.2 Protocol: H-Bond Acidity Measurement (
H NMR)
To validate the bioisosteric "donor" quality of your specific Cp-CF₂H analogue.
-
Solvents: Prepare samples in
(non-polar) and (strong H-bond acceptor). -
Measurement: Record
H NMR at 298 K. -
Target: Locate the triplet (
) of the proton. -
Calculation:
.-
A larger
indicates stronger H-bond acidity (interaction with DMSO). -
Reference: Cp-CH₂OH
ppm; Cp-CF₂H ppm.
-
Part 4: Decision Framework
When should you deploy this bioisostere? Use the following logic tree to guide your SAR (Structure-Activity Relationship) strategy.
Figure 2: Decision logic for bioisosteric replacement. Blue nodes represent decision points; Green/Red nodes represent strategic actions.
References
-
Mykhailiuk, P. K. (2019). Difluoromethyl-substituted cyclopropanes. Chemistry – A European Journal. Link
-
Zafrani, Y., et al. (2017).[1] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Xing, L., et al. (2015). Novel Bioisosteres of the Cyclopropyl-Methanol Moiety: Synthesis and Evaluation. Bioorganic & Medicinal Chemistry Letters. Link
-
Enamine Ltd. (2020). Functionalized Cyclopropanes in Drug Discovery. Link
Sources
Safety Operating Guide
1-(Difluoromethyl)cyclopropane-1-carbaldehyde proper disposal procedures
Executive Safety Summary
IMMEDIATE ACTION REQUIRED: Treat 1-(Difluoromethyl)cyclopropane-1-carbaldehyde as a High-Energy Halogenated Intermediate . It possesses a unique triad of hazards: the flammability of strained rings, the reactivity of aldehydes, and the toxic combustion potential of fluorinated moieties.[1]
-
Primary Disposal Route: High-temperature incineration with acid gas scrubbing.[2][1]
-
Strict Prohibition: Do NOT combine with non-halogenated solvent waste (fuel blending streams).[2]
-
Critical Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF
).[2][3]
Chemical Profile & Hazard Logic (The "Why")
To dispose of this compound safely, you must understand the causality behind its hazards.[2][1] We are not just following rules; we are managing energy and toxicity.[2]
| Functional Group | Hazard Characteristic | Disposal Implication |
| Cyclopropane Ring | High Ring Strain (~27.5 kcal/mol) .[2][1] Increases heat of combustion significantly compared to linear analogs.[2] | Flammability (D001). Waste containers must be grounded to prevent static discharge ignition.[2] |
| Aldehyde (-CHO) | Auto-oxidation & Polymerization. Susceptible to forming carboxylic acids (exothermic) or peroxides upon prolonged air exposure.[2][1] | Segregation. Must be kept separate from strong oxidizers (Nitric acid, peroxides) and strong bases to prevent runaway polymerization.[2][1] |
| Difluoromethyl (-CF | Combustion Toxicity. The C-F bond is stable, but at incinerator temperatures (>850°C), it cleaves to form HF.[2][1] | Waste Stream. Must be routed to "Halogenated Waste" to ensure the incinerator facility uses alkaline scrubbers. |
Pre-Disposal Stabilization & Packaging
Before this material leaves your fume hood, it must be stabilized.[2][1] This is a Self-Validating System : if the material is reacting, hot, or off-gassing, it is not ready for pickup.[2][1]
Step 1: Purity Assessment
-
Scenario A: Pure Reagent: If disposing of an old bottle, keep it in the original container if intact. Tape the cap with Parafilm to prevent aldehyde oxidation crusts from seizing the lid.[2]
-
Scenario B: Reaction Mixture: If the aldehyde is in a solvent, ensure the pH is neutral (pH 6-8).[2][1] Acidic residues can catalyze polymerization; basic residues can trigger aldol condensation.[2]
Step 2: Container Selection
-
Material: Use HDPE (High-Density Polyethylene) or Glass .[2][1]
-
Headspace: Leave at least 15% headspace in the container.[2] Aldehydes can release volatile vapors if ambient temperatures rise, pressurizing the vessel.[2][1]
Step 3: Labeling (The "Chain of Custody")
Your label is the primary communication tool with the disposal facility. It must explicitly state:
-
"Flammable Liquid"
-
"Halogenated Organic"
-
"Contains Fluorine - HF Risk on Combustion" (Write this in the notes section).[2]
Waste Stream Classification
Regulatory compliance relies on accurate coding.[2][4] Use the following matrix for your waste manifest.
| Regulatory Body | Classification | Code | Justification |
| EPA (RCRA) | Ignitable Waste | D001 | Flashpoint likely <60°C (estimated based on analogs).[2][1] |
| EPA (RCRA) | Toxic Characteristic | D003 | (Potential) Reactivity due to strained ring, though D001 is primary.[2][1] |
| Waste Stream | Halogenated Solvents | -- | Presence of -CF |
Critical Note: Do not use the "General Organic Waste" stream. General streams are often used for "Fuel Blending" (burning waste to power cement kilns).[2] Fluorinated compounds in these kilns can destroy the kiln lining and release illegal HF emissions.
Disposal Workflow (The Protocol)
The following diagram outlines the decision logic for disposing of 1-(Difluoromethyl)cyclopropane-1-carbaldehyde.
Figure 1: Decision matrix for the safe segregation and packaging of fluorinated cyclopropyl aldehyde waste.
Emergency Contingencies
In the event of a spill or container failure, standard hydrocarbon protocols are insufficient due to the fluorine content.[1]
-
Spill Isolation: Evacuate the immediate area.[2] The aldehyde odor will be pungent and irritating.[2]
-
PPE Upgrade: Standard nitrile gloves may degrade.[2] Use Silver Shield (Laminate) or thick Butyl Rubber gloves for spill cleanup.[2]
-
Decontamination: Wash the surface with a mild aqueous soap solution.[2] Do not use bleach (oxidizer), as it may react violently with the aldehyde.[2][1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]
-
U.S. Environmental Protection Agency. (2023).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[2] [Link]
-
Dempsey, C. R., & Oppelt, E. T. (1993).[2][1] Incineration of Hazardous Waste: A Critical Review Update. Air & Waste.[2][4][6][7][5][8] [Link]
Sources
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- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. nilu.com [nilu.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. nswai.org [nswai.org]
- 7. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
A Comprehensive Guide to the Safe Handling of 1-(Difluoromethyl)cyclopropane-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
1-(Difluoromethyl)cyclopropane-1-carbaldehyde is a specialized chemical for which a full toxicological profile has not been established. However, based on its chemical structure—a cyclopropyl aldehyde with a difluoromethyl group—a high degree of caution is warranted. The primary hazards are anticipated to be:
-
Flammability: Structurally similar aldehydes, such as cyclopropanecarboxaldehyde, are highly flammable liquids and vapors with low flash points.[1][2] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3]
-
Corrosivity and Irritation: Aldehydes are known to be irritants. Cyclopropanecarboxaldehyde is classified as causing severe skin burns and eye damage.[1][3] The monofluorinated analog, 1-(fluoromethyl)cyclopropane-1-carbaldehyde, is known to cause skin, eye, and respiratory irritation.[4] Therefore, 1-(Difluoromethyl)cyclopropane-1-carbaldehyde should be treated as a corrosive and irritating substance.
-
Toxicity: The toxicological properties have not been fully investigated.[5] It may be harmful if inhaled, swallowed, or absorbed through the skin.[5] Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, and nausea.
Engineering Controls: The First Line of Defense
To minimize exposure, all work with 1-(Difluoromethyl)cyclopropane-1-carbaldehyde must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5] All equipment used should be properly grounded to prevent static discharge, which could serve as an ignition source.[1]
Personal Protective Equipment (PPE): Your Essential Barrier
The following table summarizes the minimum required PPE for handling 1-(Difluoromethyl)cyclopropane-1-carbaldehyde.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Chemical safety goggles | Chemically resistant gloves (e.g., nitrile) | Lab coat | Not generally required if containers are sealed and intact |
| Weighing and Aliquoting | Chemical safety goggles and a face shield | Chemically resistant gloves (e.g., nitrile, neoprene) | Flame-retardant lab coat | Required if not performed in a fume hood or if vapors are generated |
| Reaction Setup and Workup | Chemical safety goggles and a face shield | Chemically resistant gloves (e.g., nitrile, neoprene) | Flame-retardant lab coat or chemical-resistant apron | Required if not performed in a fume hood or if there is a risk of aerosol generation |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty, chemically resistant gloves | Chemical-resistant suit or apron | Air-purifying respirator with an appropriate organic vapor cartridge or a self-contained breathing apparatus (SCBA) |
Safe Handling and Operational Workflow
The following workflow diagram illustrates the key steps for safely handling 1-(Difluoromethyl)cyclopropane-1-carbaldehyde from receipt to disposal.
Caption: A logical workflow for the safe handling of 1-(Difluoromethyl)cyclopropane-1-carbaldehyde.
Step-by-Step Protocol:
-
Preparation:
-
Thoroughly review this guide and any available safety information for similar compounds.
-
Ensure your chemical fume hood is functioning correctly and that safety showers and eyewash stations are unobstructed.
-
Put on all required PPE as outlined in the table above.
-
-
Handling:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]
-
All transfers and manipulations of the chemical must be performed inside a chemical fume hood.[5] Use non-sparking tools for all operations.[1]
-
-
Post-Handling:
-
After use, thoroughly decontaminate all surfaces and equipment with an appropriate solvent.
-
Collect all waste containing 1-(Difluoromethyl)cyclopropane-1-carbaldehyde in a dedicated, labeled, and sealed container.
-
Arrange for waste disposal through your institution's EHS department.
-
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or dry sand.[6] Do not use combustible materials like paper towels to absorb the spill.
-
Collection: Carefully collect the contaminated absorbent and place it into a sealed, labeled hazardous waste container for disposal.[6]
-
Decontamination: Clean the spill area with soap and water.
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.
-
Waste Disposal
Due to its fluorinated nature, 1-(Difluoromethyl)cyclopropane-1-carbaldehyde should be treated as a halogenated organic waste.[6] Standard chemical neutralization methods are unlikely to be effective.
Disposal Protocol:
-
Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and chemically compatible container. Do not mix with non-halogenated waste streams.[6]
-
Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and include the full chemical name.
-
Professional Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal company for pickup and disposal.[6] The primary recommended method for the disposal of fluorinated organic compounds is high-temperature incineration in a facility equipped with appropriate off-gas treatment systems to neutralize hazardous combustion byproducts like hydrogen fluoride.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 1-(Difluoromethyl)cyclopropane-1-carbaldehyde and ensure a safe laboratory environment.
References
- Generic Safety Data Sheet. (n.d.).
- MilliporeSigma. (2025, November 7).
-
Fisher Scientific. (2024, February 1). Safety Data Sheet - Cyclopropanecarboxaldehyde. Retrieved from [Link]
- Pfaltz & Bauer. (n.d.).
-
PubChem. (n.d.). 1-(Fluoromethyl)cyclopropane-1-carbaldehyde. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Glutaraldehyde. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.).
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. シクロプロパンカルボキシアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 1-(Fluoromethyl)cyclopropane-1-carbaldehyde | C5H7FO | CID 53302262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. benchchem.com [benchchem.com]
- 7. nj.gov [nj.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
